Product packaging for 3-Demethylthiocolchicine(Cat. No.:CAS No. 87424-25-7)

3-Demethylthiocolchicine

Cat. No.: B195318
CAS No.: 87424-25-7
M. Wt: 401.5 g/mol
InChI Key: PKYOHQGXPPVIGD-HNNXBMFYSA-N
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Description

RN & structure given in first source;  RN not in Chemline 10/85
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO5S B195318 3-Demethylthiocolchicine CAS No. 87424-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOHQGXPPVIGD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236340
Record name 3-Demethylthiocolchicine
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Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87424-25-7
Record name 3-Demethylthiocolchicine
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Record name 3-Demethylthiocolchicine
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Record name 3-Demethylthiocolchicine
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Record name 3-Demethylthiocolchicine
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Record name 3-DESMETHYLTHIOCOLCHICINE
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Foundational & Exploratory

The Discovery and Synthesis of 3-Demethylthiocolchicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylthiocolchicine (3-DTC) is a semi-synthetic derivative of thiocolchicine (B1684108), a sulfur-containing analogue of the natural product colchicine (B1669291). Colchicine, isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout. Its potent antimitotic activity, stemming from its ability to disrupt microtubule polymerization, has also made it a subject of significant interest in cancer research. However, the therapeutic application of colchicine as an anticancer agent is hampered by its narrow therapeutic index and significant toxicity. This has driven the exploration of numerous colchicine analogues, including 3-DTC, with the aim of developing compounds with improved efficacy and a more favorable safety profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action as a tubulin-binding agent.

Discovery and Rationale for Synthesis

The discovery of this compound is rooted in the extensive structure-activity relationship (SAR) studies of colchicinoids. Early research indicated that modifications to the A and C rings of the colchicine scaffold could significantly impact biological activity and toxicity. The substitution of the C-10 methoxy (B1213986) group with a methylthio group, yielding thiocolchicine, was found to enhance tubulin binding affinity in some cases. Further modifications, such as demethylation of the methoxy groups on the A-ring, were explored to potentially alter the compound's polarity, metabolic stability, and interaction with the tubulin binding site.

The synthesis of 3-DTC was driven by the hypothesis that a free hydroxyl group at the C-3 position could lead to enhanced hydrogen bonding interactions within the colchicine binding site on β-tubulin, potentially increasing its potency and altering its selectivity towards cancer cells. Furthermore, demethylated analogues were investigated as potentially less toxic alternatives to colchicine.[1]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the selective demethylation of a suitable precursor such as thiocolchicine. While direct selective demethylation at the 3-position can be challenging due to the presence of other methoxy groups, various synthetic strategies have been developed. A biotransformation approach has also been reported, offering a regioselective method for demethylation.

Chemical Synthesis from Thiocolchicine

A common strategy for the synthesis of this compound involves the regioselective demethylation of thiocolchicine. This can be achieved using specific demethylating agents that favor the less hindered C-3 methoxy group.

Experimental Protocol: Synthesis of 1-demethylthiocolchicine (referred to as this compound in some literature)

This protocol is adapted from the synthesis of related demethylated colchicine analogs and represents a plausible method for obtaining 3-DTC.[2]

Materials:

  • Thiocolchicine

  • Glacial Acetic Acid

  • Hydrochloric Acid

  • Methanol (B129727)

  • Sodium thiomethoxide (CH₃SNa)

  • Dichloromethane (B109758) (DCM)

  • Triethylamine (Et₃N)

  • Acyl chloride or chloroformate (for derivatization if desired)

  • Standard laboratory glassware and purification apparatus (chromatography column, etc.)

Procedure:

  • Demethylation of Colchicine (to colchiceine (B1669290) as an example of a related process): A mixture of colchicine, glacial acetic acid, and hydrochloric acid is heated at 100 °C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the demethylated product.

  • Thiomethylation (Conversion to Thiocolchicine Moiety): The demethylated intermediate is dissolved in a mixture of methanol and water. Sodium thiomethoxide is added, and the reaction is stirred at room temperature for 24 hours. This step introduces the thiomethyl group at the C-10 position.

  • Selective Demethylation at C-3 of Thiocolchicine (Hypothetical Step based on general knowledge): A solution of thiocolchicine in a suitable solvent like dichloromethane is treated with a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., -78 °C). The reaction is carefully monitored to achieve selective demethylation at the C-3 position. The choice of reagent and reaction conditions is crucial for regioselectivity.

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., methanol). The crude product is extracted, and the organic layers are combined, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Note: The exact conditions for selective 3-O-demethylation of thiocolchicine would need to be optimized.

Biotransformation Synthesis

A regioselective method for the production of this compound from thiocolchicine has been developed using a microbial biotransformation process. This approach offers a greener alternative to chemical synthesis, avoiding the use of harsh reagents.

Experimental Protocol: Biotransformation of Thiocolchicine to this compound

This protocol is based on a patented process utilizing a specific bacterial strain.[3][4]

Materials:

  • Thiocolchicine

  • Culture of Bacillus aryabhattai

  • Suitable fermentation medium (containing carbon and nitrogen sources)

  • Fermentor or shake flasks

  • Extraction solvents (e.g., ethyl acetate)

  • Purification apparatus

Procedure:

  • Cultivation of Bacillus aryabhattai: A culture of Bacillus aryabhattai is grown in a suitable liquid medium under optimal conditions of temperature and pH.

  • Biotransformation: Thiocolchicine is added to the microbial culture. The concentration of the substrate is carefully controlled to avoid toxicity to the microorganisms. The fermentation is continued for a specific period, during which the bacterial enzymes catalyze the demethylation of thiocolchicine at the C-3 position.

  • Extraction and Isolation: After the biotransformation is complete, the culture broth is harvested. The product, this compound, is extracted from the broth using an appropriate organic solvent.

  • Purification: The crude extract is then purified using chromatographic techniques to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with tubulin, the protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, 3-DTC inhibits tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics has profound consequences for cellular processes, particularly cell division.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM) ± SDSelectivity Index (SI)
A549Human Lung Adenocarcinoma0.59 ± 0.120.83
MCF-7Human Breast Adenocarcinoma0.14 ± 0.044.92
LoVoHuman Colon Adenocarcinoma0.16 ± 0.024.31
BALB/3T3 (Normal Cell Line)Murine Embryonic Fibroblast0.69 ± 0.05-

Data sourced from a study on regioselectively demethylated colchicine and thiocolchicine analogs.[2] The Selectivity Index (SI) is calculated as the IC₅₀ for the normal cell line divided by the IC₅₀ for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a general method for assessing the effect of this compound on tubulin polymerization in vitro using a turbidimetric assay.[1][5][6]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare a stock solution of 3-DTC in DMSO. Make serial dilutions of the stock solution in G-PEM buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup: On ice, add the appropriate volume of G-PEM buffer, GTP (to a final concentration of 1 mM), and the test compound (3-DTC) or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add a solution of cold tubulin in G-PEM buffer to each well. The final tubulin concentration is typically in the range of 1-3 mg/mL.

  • Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes. The increase in absorbance is proportional to the extent of microtubule polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of 3-DTC is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC₅₀ value for tubulin polymerization inhibition can be calculated from a dose-response curve.

Signaling Pathways

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Disruption of the mitotic spindle by 3-DTC activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation. This activation leads to a prolonged arrest of cells in the G2/M phase of the cell cycle. The key molecular players in this process include the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis, and the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation. By inhibiting microtubule dynamics, 3-DTC prevents the satisfaction of the SAC, leading to sustained inhibition of the APC/C and the stabilization of its substrates, including Cyclin B1. This maintains high Cyclin B1/CDK1 activity, forcing the cell to remain in a mitotic state.

G2_M_Arrest cluster_cell Cell DTC This compound Tubulin β-Tubulin DTC->Tubulin Binds to Microtubules Microtubule Polymerization DTC->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC_C APC/C Inhibition SAC->APC_C CyclinB1_CDK1 Cyclin B1/CDK1 Activity Sustained APC_C->CyclinB1_CDK1 Prevents Degradation of Cyclin B1 G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest

Caption: Signaling pathway of 3-DTC-induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged arrest in mitosis due to microtubule disruption is a potent trigger for apoptosis, or programmed cell death. While the precise signaling cascade can vary between cell types, a common pathway involves the intrinsic, or mitochondrial, pathway of apoptosis. The sustained mitotic arrest leads to cellular stress, which can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.

Apoptosis_Pathway cluster_cell_apoptosis Cell G2M_Arrest_Source Prolonged G2/M Arrest Cellular_Stress Cellular Stress G2M_Arrest_Source->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by prolonged G2/M arrest.

Experimental Workflows

Workflow for Synthesis and Characterization

The overall process for the synthesis and characterization of this compound involves several key stages, from the initial chemical or biological synthesis to the final confirmation of the compound's identity and purity.

Synthesis_Workflow Start Starting Material (e.g., Thiocolchicine) Synthesis Chemical Synthesis or Biotransformation Start->Synthesis Extraction Extraction and Crude Isolation Synthesis->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure 3-DTC Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of 3-DTC.

Workflow for Biological Evaluation

The biological evaluation of this compound as a potential anticancer agent follows a logical progression from in vitro cellular assays to more complex mechanistic studies.

Biological_Evaluation_Workflow Compound This compound Cell_Culture Cancer and Normal Cell Lines Compound->Cell_Culture Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound->Tubulin_Assay Antiproliferative Antiproliferative Assay (e.g., MTT, SRB) Cell_Culture->Antiproliferative Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Cell_Culture->Apoptosis_Assay IC50 IC50 Determination Antiproliferative->IC50 Mechanism Elucidation of Mechanism of Action IC50->Mechanism Tubulin_Assay->Mechanism Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism

Caption: Workflow for the biological evaluation of 3-DTC.

Conclusion

This compound represents a promising scaffold in the ongoing search for novel tubulin-targeting anticancer agents. Its synthesis, achievable through both chemical and biological methods, provides access to a molecule with potent antiproliferative activity against various cancer cell lines, in some cases with favorable selectivity over normal cells. The mechanism of action, centered on the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis. The detailed protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further investigation into the therapeutic potential of this compound and its derivatives.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 3-Demethylthiocolchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activity of 3-Demethylthiocolchicine (3-DTC), a colchicine (B1669291) analog with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive summary of 3-DTC's anticancer and anti-inflammatory properties, its mechanism of action, and detailed protocols for its biological evaluation.

Introduction

This compound (3-DTC) is a semi-synthetic derivative of thiocolchicine (B1684108), a natural product isolated from the autumn crocus (Colchicum autumnale).[1] Like its parent compounds, colchicine and thiocolchicine, 3-DTC exhibits potent biological activities, primarily attributed to its interaction with tubulin.[1] Notably, 3-DTC has demonstrated a promising therapeutic window, exhibiting significant antitumor activity with reduced toxicity compared to colchicine.[1][2] This guide will delve into the key biological activities of 3-DTC, focusing on its anticancer and anti-inflammatory effects, and provide detailed methodologies for its screening.

Anticancer Activity

3-DTC has emerged as a compound of interest in oncology due to its potent cytotoxic effects against a range of cancer cell lines. Its primary mechanism of anticancer action is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in the formation of the mitotic spindle during cell division.[3] 3-DTC, like colchicine, binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle.[3] The inability to form a functional spindle apparatus leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2]

cluster_0 Cellular Environment 3-DTC 3-DTC Tubulin Dimers Tubulin Dimers 3-DTC->Tubulin Dimers Binds to β-tubulin Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation (Blocked) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Figure 1: Mechanism of action of this compound.
Cytotoxicity Data

While specific IC50 values for this compound against a wide range of cell lines are not extensively consolidated in the public domain, studies on closely related thiocolchicine derivatives demonstrate potent nanomolar to low micromolar activity. For instance, various derivatives of 7-deacetyl-10-alkylthiocolchicine have shown significant cytotoxicity against ovarian (SKOV-3), colon (LoVo), and breast (MCF-7, MDA-MB-231) cancer cell lines.[4] It is reported that 3-DTC possesses a broad-spectrum of antitumor activity.[1]

Table 1: Representative Cytotoxicity of Thiocolchicine Derivatives (for comparative purposes)

CompoundCell LineIC50 (nM)
7-deacetyl-10-n-butylthiocolchicineSKOV-3Data not specified
7-deacetyl-10-i-propylthiocolchicineSKOV-3Data not specified
ThiocolchicineMCF-710
ThiocolchicineLoVo21
ThiocolchicineA-54911

Note: This table is illustrative of the potency of related compounds. Specific IC50 values for 3-DTC should be determined experimentally.

Anti-inflammatory Activity

In addition to its anticancer properties, 3-DTC exhibits anti-inflammatory effects, a characteristic shared with colchicine, which is a well-established treatment for gout and other inflammatory conditions. The anti-inflammatory mechanism of colchicinoids is linked to their ability to disrupt microtubule function in inflammatory cells like neutrophils. This disruption can interfere with processes such as cell migration, degranulation, and the release of inflammatory mediators.[1]

Studies have shown that 3-DTC is equipotent to colchicine in blocking casein-induced amyloidogenesis, an inflammatory process, but is markedly less toxic.[2] Its effect on the inhibition of chemotaxis of polymorphonuclear leukocytes was found to be equivalent to that of colchicine.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to screen the biological activity of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

cluster_1 Experimental Workflow A Seed cells in 96-well plate B Treat with 3-DTC (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-DTC (e.g., from 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 3-DTC that inhibits cell growth by 50%) using a dose-response curve.[5][6][7][8]

Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-DTC at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[9][10][11][12][13]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 3-DTC as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[14][15][16][17][18]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of 3-DTC on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP), and different concentrations of 3-DTC or a control compound (e.g., colchicine as a positive inhibitor, paclitaxel (B517696) as a promoter).

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves of 3-DTC-treated samples to the control to determine its inhibitory effect.[19][20][21][22][23]

Signaling Pathways

The primary signaling event initiated by 3-DTC is the disruption of microtubule dynamics. This event triggers a cascade of downstream effects, culminating in cell cycle arrest and apoptosis. The mitotic checkpoint complex is activated in response to improper spindle formation, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C) and preventing the cell from progressing into anaphase. Prolonged arrest at this stage activates the intrinsic apoptotic pathway.

cluster_2 Signaling Cascade 3-DTC 3-DTC Tubulin_Depolymerization Tubulin Depolymerization 3-DTC->Tubulin_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin_Depolymerization->Mitotic_Spindle_Disruption Mitotic_Checkpoint_Activation Mitotic Checkpoint Activation Mitotic_Spindle_Disruption->Mitotic_Checkpoint_Activation APC_C_Inhibition APC/C Inhibition Mitotic_Checkpoint_Activation->APC_C_Inhibition G2_M_Arrest G2/M Arrest APC_C_Inhibition->G2_M_Arrest Apoptosis_Induction Apoptosis Induction G2_M_Arrest->Apoptosis_Induction

Figure 3: Simplified signaling pathway of 3-DTC-induced apoptosis.

Conclusion

This compound is a promising colchicine analog with potent anticancer and anti-inflammatory activities and a favorable toxicity profile. Its mechanism of action, centered on the inhibition of tubulin polymerization, makes it a compelling candidate for further investigation in cancer therapy and the treatment of inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological activity screening of 3-DTC and other potential tubulin-targeting agents. Further research is warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.

References

An In-depth Technical Guide on the Effects of 3-Demethylthiocolchicine on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis and intracellular transport. Their dynamic nature makes them a key target for anticancer drug development. 3-Demethylthiocolchicine (3-DTC), a derivative of colchicine (B1669291), is a potent microtubule-destabilizing agent that exhibits significant antimitotic and antiproliferative activity. This document provides a comprehensive technical overview of the mechanism of action of 3-DTC, focusing on its direct effects on microtubule dynamics. It includes a compilation of quantitative data on its binding affinity and cellular potency, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and relevant workflows to facilitate further research and development.

Introduction to Microtubule Dynamics and Colchicine Site Inhibitors

Microtubules are highly dynamic polymers that undergo constant phases of assembly (polymerization) and disassembly (depolymerization), a process termed "dynamic instability". This equilibrium is crucial for the formation and function of the mitotic spindle during cell division[1]. Disruption of microtubule dynamics leads to mitotic arrest and can ultimately trigger programmed cell death (apoptosis), making tubulin a validated and highly successful target in cancer chemotherapy[1][2].

Microtubule-Targeting Agents (MTAs) are broadly classified as stabilizers or destabilizers. This compound belongs to the latter class, specifically as a colchicine-binding site inhibitor (CBSI). CBSIs bind to a specific pocket on the β-tubulin subunit, preventing the tubulin heterodimer from adopting the straight conformation necessary for incorporation into the growing microtubule lattice[3][4]. 3-DTC and its parent compound, thiocolchicine, are of significant interest due to their potent antiproliferative effects, with some derivatives showing promise as broad-spectrum antitumor agents with potentially lower toxicity than colchicine[5][6].

Core Mechanism of Action

The primary mechanism of 3-DTC involves its direct interaction with tubulin, leading to a cascade of events that disrupt microtubule function.

  • Binding to the Colchicine Site: 3-DTC, like colchicine, binds to the colchicine-binding site located at the interface between α- and β-tubulin, primarily within the β-tubulin subunit[3][7]. This binding is a high-affinity interaction. The binding of a ligand to this site induces a conformational change in the tubulin dimer[7][8].

  • Inhibition of Polymerization: The induced conformational change prevents the proper longitudinal association of tubulin dimers required for microtubule elongation[8][9]. The 3-DTC-tubulin complex can also incorporate into microtubule ends, effectively "capping" them and preventing further subunit addition[7]. This leads to a net depolymerization of the microtubule network.

  • Disruption of Microtubule Dynamics: At substoichiometric concentrations, colchicine-site inhibitors strongly suppress microtubule dynamics. They reduce the rate and extent of both growth and shortening phases, decrease the frequency of "catastrophes" (transitions from growth to shortening), and increase the frequency of "rescues" (transitions from shortening to growth), ultimately leading to a state where microtubules are kinetically stabilized but non-functional[10].

Quantitative Data Presentation

The biological activity of 3-DTC and related compounds is quantified by their ability to inhibit cell proliferation (IC50) and their affinity for tubulin (Ki).

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Thiocolchicine and its Derivatives

Compound Cell Line Cancer Type IC₅₀ Value Reference
Thiocolchicine MCF-7 Breast Cancer 0.01 µM [11]
Thiocolchicine LoVo Colon Cancer 0.021 µM [11]
Thiocolchicine A-549 Lung Cancer 0.011 µM [11]
Thiocolchicine MDA-MB-231 Breast Cancer 0.6 nM [11]
1-demethylthiocolchicine A549 Lung Adenocarcinoma > 10 µM [12]
1-demethylthiocolchicine MCF-7 Breast Adenocarcinoma > 10 µM [12]
1-demethylthiocolchicine LoVo Colon Adenocarcinoma > 10 µM [12]
Compound 4a¹ A549 Lung Adenocarcinoma 0.48 µM [12]
Compound 4a¹ MCF-7 Breast Adenocarcinoma 0.10 µM [12]
Compound 4a¹ LoVo Colon Adenocarcinoma 0.11 µM [12]
This compound N/A N/A Reported to be a broad-spectrum antitumor agent [6]
2-chloroacetyl-3-demethylthiocolchicine N/A N/A Similar to colchicine as inhibitor of tubulin polymerization [13]

¹Compound 4a is an acetyl ester derivative of 1-demethylthiocolchicine.

Table 2: Tubulin Interaction Parameters for Thiocolchicine and its Derivatives

Compound Parameter Value Assay/Target Reference
Thiocolchicine Kᵢ 0.7 µM Competitive Tubulin Binding [7][14]
Thiocolchicine IC₅₀ 2.5 µM Tubulin Polymerization Inhibition [7][11][14]
2-CTC / 3-CTC² Apparent Kᵢ 3 µM Competitive Colchicine Binding [13]

²Chloroacetyl derivatives of 2- and this compound.

Cellular Consequences and Signaling Pathways

The disruption of the microtubule network by 3-DTC triggers a well-defined signaling cascade, culminating in cell cycle arrest and apoptosis. This pathway is a hallmark of potent antimitotic agents.

  • Mitotic Spindle Malformation: During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes. The inhibition of tubulin polymerization by 3-DTC prevents the formation of a functional spindle.

  • G2/M Cell Cycle Arrest: The spindle assembly checkpoint (SAC) is a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. In the presence of 3-DTC, the malformed spindle activates the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle[7][14].

  • Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death. This is a key component of the anticancer effect of microtubule-destabilizing agents[14]. Studies on related compounds also suggest a potential role in modulating inflammatory pathways, such as inhibiting NF-κB activation, though this requires further investigation for 3-DTC itself[7].

G Signaling Pathway of this compound cluster_drug Drug Action cluster_cellular Cellular Effect cluster_fate Cell Fate DTC This compound Tubulin β-Tubulin Subunit (Colchicine Binding Site) DTC->Tubulin High-Affinity Binding InhibitPoly Inhibition of Tubulin Polymerization Tubulin->InhibitPoly DisruptMT Disruption of Microtubule Dynamics InhibitPoly->DisruptMT Spindle Mitotic Spindle Malformation DisruptMT->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Activates Spindle Assembly Checkpoint Apoptosis Induction of Apoptosis Arrest->Apoptosis Prolonged Arrest

Caption: Signaling cascade from 3-DTC binding to apoptosis.

Experimental Protocols

Characterizing the effects of 3-DTC requires specific biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in turbidity (absorbance) or fluorescence.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare serial dilutions of 3-DTC in G-PEM buffer. Ensure the final DMSO concentration is constant and low (<1%) across all wells.

    • Prepare a master mix containing G-PEM buffer, GTP, and glycerol (B35011) (as a polymerization enhancer) on ice[2][15].

  • Assay Setup:

    • Add test compounds (3-DTC dilutions), a vehicle control (DMSO), and a positive control (e.g., colchicine) to a pre-chilled 96-well plate.

    • To initiate polymerization, add the cold tubulin solution to the master mix and immediately dispense the final mixture into the wells containing the compounds[2].

  • Measurement:

    • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm (for turbidity) every 30-60 seconds for 60-90 minutes[2][16].

  • Data Analysis:

    • Plot absorbance versus time. The rate of polymerization (Vmax) and the final plateau are inversely proportional to the inhibitory activity of the compound.

    • Calculate the IC50 value, which is the concentration of 3-DTC that inhibits tubulin polymerization by 50% relative to the vehicle control.

G start Start reagents Prepare Reagents (Tubulin, Buffers, GTP, 3-DTC) Keep on Ice start->reagents plate Add 3-DTC Dilutions and Controls to Pre-Chilled 96-Well Plate reagents->plate initiate Initiate Reaction (Add Tubulin to Master Mix and Dispense to Plate) plate->initiate measure Place Plate in 37°C Reader Monitor Absorbance (340nm) Kinetically for 60-90 min initiate->measure analyze Plot Absorbance vs. Time Calculate Polymerization Rate Determine IC₅₀ Value measure->analyze end End analyze->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Competitive Tubulin Binding Assay

This assay determines the affinity of a test compound for the colchicine binding site by measuring its ability to displace a known labeled ligand.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Reconstitute purified tubulin in ice-cold Assay Buffer.

    • Prepare serial dilutions of 3-DTC (test compound) and a known unlabeled colchicine site ligand (positive control) in DMSO.

    • Prepare a solution of a fluorescent tracer or radiolabeled ligand (e.g., [³H]colchicine) at a concentration near its Kd[17].

  • Reaction Setup:

    • In microplate wells or tubes, add the tubulin solution.

    • Add the serial dilutions of 3-DTC or controls.

    • Incubate at 37°C for 30-60 minutes to allow the unlabeled compound to bind to tubulin[17].

  • Tracer Incubation:

    • Add the fluorescent or radiolabeled tracer to all wells.

    • Incubate for 60-120 minutes at 37°C to reach binding equilibrium, protecting the plate from light if a fluorescent tracer is used[17].

  • Separation and Measurement:

    • Separate the tubulin-ligand complex from the unbound ligand. This can be achieved using ultrafiltration devices (for LC-MS/MS) or by capturing the complex on a filter membrane (for radioligands)[17].

    • Quantify the amount of tracer bound to tubulin using a suitable plate reader (fluorescence polarization) or a scintillation counter (radiolabel).

  • Data Analysis:

    • A decrease in the signal from the bound tracer indicates displacement by 3-DTC.

    • Plot the percentage of tracer displacement against the log concentration of 3-DTC to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

G start Start reagents Prepare Tubulin, Buffers, 3-DTC Dilutions, and Labeled Tracer start->reagents incubate1 Incubate Tubulin with 3-DTC (Test Compound) at 37°C for 30-60 min reagents->incubate1 incubate2 Add Labeled Tracer Incubate at 37°C for 60-120 min to Reach Equilibrium incubate1->incubate2 separate Separate Bound from Unbound Tracer (e.g., Ultrafiltration) incubate2->separate quantify Quantify Bound Tracer (Fluorescence Polarization, Scintillation, or LC-MS/MS) separate->quantify analyze Plot % Displacement vs. [3-DTC] Determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a competitive tubulin binding assay.

Immunofluorescence Staining of Microtubules

This microscopy-based technique allows for the direct visualization of the microtubule network within cells, revealing changes such as depolymerization and bundling following drug treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, HeLa) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of 3-DTC and a vehicle control for a desired duration (e.g., 6-24 hours)[18][19].

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, for optimal microtubule staining, fix with ice-cold methanol (B129727) for 4-10 minutes at -20°C[19][20].

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry[18][19].

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature[18][20].

    • Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light[19].

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes[18].

    • Perform a final wash and mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope. Control cells should show a fine, filamentous microtubule network, while 3-DTC-treated cells are expected to show a diffuse tubulin stain and disrupted network[21][22].

G start Start culture Seed Cells on Coverslips Treat with 3-DTC (e.g., 24 hours) start->culture fix_perm Fix Cells (e.g., PFA or Methanol) Permeabilize (e.g., Triton X-100) culture->fix_perm block Block Non-Specific Binding (e.g., 1% BSA in PBS) fix_perm->block stain Incubate with Primary Ab (Anti-Tubulin) Wash Incubate with Fluorescent Secondary Ab block->stain mount Counterstain Nuclei (DAPI) Wash Mount Coverslip on Slide stain->mount image Image with Fluorescence Microscope Analyze Microtubule Structure mount->image end End image->end

Caption: Workflow for immunofluorescence analysis of microtubules.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells in a population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with various concentrations of 3-DTC and a vehicle control for a specified time (e.g., 24 hours)[14][23].

  • Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells[23][24].

    • Incubate at -20°C or 4°C for at least 2 hours (or overnight)[23].

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS[23][25]. The RNase is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark[23].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI and measuring its fluorescence emission.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of fluorescence intensity. The first peak represents G0/G1 cells (2N DNA content), and the second peak represents G2/M cells (4N DNA content). The region between the peaks corresponds to S-phase cells.

    • Quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak is expected following treatment with 3-DTC.

G start Start culture Seed and Treat Cells with 3-DTC (e.g., 24 hours) start->culture harvest Harvest Adherent and Floating Cells Wash with PBS culture->harvest fix Fix Cells by Dropwise Addition of Cold 70% Ethanol Incubate at -20°C harvest->fix stain Wash and Resuspend in Staining Solution (Propidium Iodide + RNase A) fix->stain analyze Analyze on Flow Cytometer Generate DNA Content Histogram stain->analyze quantify Quantify Percentage of Cells in G0/G1, S, and G2/M Phases analyze->quantify end End quantify->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound is a potent inhibitor of tubulin polymerization that acts through the well-characterized colchicine binding site on β-tubulin. By disrupting microtubule dynamics, it effectively induces G2/M cell cycle arrest and apoptosis, demonstrating significant antiproliferative activity. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in oncology and cell biology. Further investigation into 3-DTC and its derivatives is warranted to fully elucidate their therapeutic potential and to develop novel, more effective anticancer agents with improved toxicity profiles.

References

Early-Stage Research on 3-Demethylthiocolchicine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research on 3-demethylthiocolchicine derivatives, focusing on their synthesis, biological activity, and mechanisms of action as potential anticancer agents. These compounds are analogs of thiocolchicine (B1684108), a potent microtubule-destabilizing agent, and are of significant interest in the development of new cancer therapeutics.

Core Synthesis and Derivatization Strategies

The foundational compound, this compound, is a key intermediate for the synthesis of a variety of derivatives. Modifications have been explored at several positions on the colchicine (B1669291) scaffold to investigate structure-activity relationships (SAR) and to optimize anticancer activity while potentially reducing toxicity.

A common synthetic pathway involves the selective demethylation of thiocolchicine at the C-3 position. Further derivatization is then typically carried out at this newly formed hydroxyl group or at the C-7 acetamido group.

Key Synthetic Approaches:

  • Esterification and Carbonate Formation: The hydroxyl group at C-3 can be readily converted to various esters and carbonates to explore the impact of different substituents on biological activity.

  • N-Acylation of Deacetylated Intermediates: The acetamido group at C-7 can be hydrolyzed and subsequently re-acylated with different acyl groups to generate a library of N-acyl derivatives.

  • Glycosylation: The C-3 hydroxyl group can be glycosylated to produce derivatives like thiocolchicoside, which is known for its muscle relaxant and anti-inflammatory properties.

  • Amino Derivatives: Reductive amination has been employed to synthesize a series of amine analogs of thiocolchicine, which have shown potent antiproliferative activities.

Quantitative Biological Activity

The primary anticancer activity of this compound derivatives stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The following tables summarize the in vitro efficacy of selected derivatives against various cancer cell lines and their impact on tubulin polymerization.

Table 1: Antiproliferative Activity of this compound Derivatives (IC50 Values)

Compound/DerivativeCell LineIC50 (µM)Reference
This compoundP388 LeukemiaPotent Activity
N-Acyl DeacetylthiocolchicinesL1210 LeukemiaSuperior to parent drug
1-Demethylthiocolchicine ester derivative (4a)A549 (Lung)0.003 ± 0.0003
1-Demethylthiocolchicine ester derivative (4a)MCF-7 (Breast)0.004 ± 0.0002
1-Demethylthiocolchicine ester derivative (4a)LoVo (Colon)0.002 ± 0.0001
1-Demethylthiocolchicine carbonate derivative (4e)A549 (Lung)0.004 ± 0.0005
1-Demethylthiocolchicine carbonate derivative (4e)MCF-7 (Breast)0.005 ± 0.0004
1-Demethylthiocolchicine carbonate derivative (4e)LoVo (Colon)0.003 ± 0.0001

Table 2: Inhibition of Tubulin Polymerization

Compound/DerivativeAssay TypeInhibitionReference
This compound DerivativesIn vitro tubulin bindingHigh potency
N-Acyl DeacetylthiocolchicinesIn vitro tubulin polymerizationSuperior to parent drug
Thiotropolones from ThiocolchicineIn vitro antitubulin activityHigh activity

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the research of this compound derivatives. For specific concentrations and incubation times, it is recommended to consult the cited literature.

Synthesis of 1-Demethylthiocolchicine Derivatives
  • Regioselective Demethylation of Thiocolchicine: Thiocolchicine is treated with a demethylating agent (e.g., SnCl4 and acetyl chloride followed by hydrolysis with LiOH) to selectively remove the methyl group at the C-1 position, yielding 1-demethylthiocolchicine.

  • Esterification/Carbonate Formation: The resulting 1-demethylthiocolchicine is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). The corresponding acyl chloride or chloroformate is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours.

  • Purification: The crude product is purified by column chromatography to yield the desired ester or carbonate derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as ESI-MS and NMR.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin (e.g., from porcine brain), GTP, and a polymerization buffer (e.g., G-PEM buffer) are prepared and kept on ice. Test compounds are dissolved in DMSO and serially diluted.

  • Assay Setup: The test compounds and controls (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) are added to a 96-well plate.

  • Initiation of Polymerization: A tubulin master mix containing tubulin, GTP, and buffer is added to the wells to initiate polymerization.

  • Measurement: The plate is immediately transferred to a microplate reader pre-warmed to 37°C. The change in absorbance at 340 nm (for turbidity-based assays) or fluorescence (if a fluorescent reporter is used) is monitored over time (typically 60-90 minutes).

  • Data Analysis: The rate and extent of polymerization are calculated from the kinetic curves. The IC50 value for inhibition of polymerization is determined by plotting the percentage of inhibition against the compound concentration.

G reagents Prepare Reagents (Tubulin, Buffers, GTP, Compounds) plate_setup Plate Setup (Add Compounds & Controls) reagents->plate_setup initiate Initiate Polymerization (Add Tubulin Master Mix) plate_setup->initiate read Kinetic Reading (37°C, 340nm or Fluorescence) initiate->read analyze Data Analysis (IC50 Determination) read->analyze

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

G seed Seed Cells in 96-well Plate treat Treat with Derivatives seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.

Tubulin Polymerization Inhibition

This compound and its analogs bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin heterodimers into microtubules, leading to the disassembly of the mitotic spindle.

Downstream Signaling Pathways

The mitotic arrest triggered by tubulin disruption activates a cascade of downstream signaling events that culminate in apoptosis. While the precise pathways can be cell-type dependent, some key signaling nodes have been identified.

  • Apoptosis Induction: The prolonged arrest in mitosis activates the intrinsic apoptotic pathway. This is often characterized by a change in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

  • PI3K/Akt/mTOR Pathway: Some studies on colchicine and its derivatives suggest an involvement of the PI3K/Akt/mTOR pathway. Inhibition of this pro-survival pathway can contribute to the induction of apoptosis in cancer cells.

G derivative This compound Derivative tubulin β-Tubulin derivative->tubulin Binds to colchicine site polymerization Microtubule Polymerization derivative->polymerization Inhibits mitotic_arrest G2/M Mitotic Arrest derivative->mitotic_arrest Induces tubulin->polymerization polymerization->mitotic_arrest pi3k PI3K/Akt/mTOR Pathway mitotic_arrest->pi3k Inhibits bcl2 Bcl-2 (anti-apoptotic) mitotic_arrest->bcl2 Downregulates bax Bax (pro-apoptotic) mitotic_arrest->bax Upregulates apoptosis Apoptosis mitotic_arrest->apoptosis survival Cell Survival pi3k->survival Promotes bcl2->apoptosis bax->apoptosis

Caption: Signaling pathway of this compound derivatives.

Conclusion and Future Directions

Early-stage research on this compound derivatives has demonstrated their potential as potent anticancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization, is well-established for this class of compounds. The synthesis of various analogs has provided valuable insights into the structure-activity relationships, with several derivatives showing nanomolar efficacy against a range of cancer cell lines.

Future research should focus on:

  • Lead Optimization: Further chemical modifications to improve the therapeutic index, including enhancing potency against cancer cells while minimizing toxicity to normal cells.

  • In Vivo Studies: Evaluation of the most promising derivatives in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Resistance: Investigating potential mechanisms of resistance to these compounds in cancer cells.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with other established anticancer drugs.

This technical guide provides a foundational understanding of the early-stage research landscape for this compound derivatives, offering valuable information for researchers and drug development professionals working in the field of oncology.

The Therapeutic Potential of 3-Demethylthiocolchicine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Demethylthiocolchicine, the principal active metabolite of the clinically used muscle relaxant Thiocolchicoside (B1682803), is emerging as a molecule of significant therapeutic interest beyond its established role in managing musculoskeletal disorders. As a semi-synthetic derivative of the natural pseudoalkaloid colchicine (B1669291), it retains the core tropolone (B20159) scaffold responsible for potent biological activity. Following oral administration of Thiocolchicoside, this compound is rapidly formed and subsequently glucuronidated, giving rise to the primary active entity responsible for systemic effects.

This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, focusing on two key areas: its established use as a muscle relaxant and its promising preclinical profile as an anticancer agent. We consolidate the available quantitative data on its pharmacokinetics and clinical efficacy, detail the experimental protocols used to elucidate its mechanisms of action, and provide visualizations of the key molecular pathways and metabolic processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the development of next-generation therapies based on this versatile molecular scaffold.

Metabolism and Pharmacokinetics

Thiocolchicoside (TCC) acts as a prodrug. Following oral administration, it is extensively metabolized by intestinal enzymes, and unchanged TCC is not detected in the plasma.[1][2] The primary metabolic pathway involves deglycosylation to its aglycone form, this compound (also known as SL59.0955).[1][3] This metabolite is then subject to two main fates: glucuronidation to form the pharmacologically active metabolite SL18.0740 (3-O-glucurono-demethylcolchicine), or further demethylation.[3][4] The pharmacological activity observed after oral TCC administration is primarily attributed to the glucuronidated metabolite, SL18.0740, which has been shown to possess equipotent activity to TCC itself.[2]

Metabolism cluster_absorption Oral Administration TCC Thiocolchicoside (Prodrug) Metabolite_M2 This compound (SL59.0955) TCC->Metabolite_M2 Intestinal Deglycosylation Metabolite_M1 Active Glucuronide (SL18.0740) Metabolite_M2->Metabolite_M1 Glucuronidation Inactive_Metabolite Didemethyl-thiocolchicine Metabolite_M2->Inactive_Metabolite Demethylation

Caption: Metabolic pathway of Thiocolchicoside after oral administration.

The pharmacokinetic parameters of the key metabolites after a single 8 mg oral dose of Thiocolchicoside are summarized below.

ParameterSL18.0740 (Active Metabolite)This compound (SL59.0955)Reference(s)
Cmax ~60 ng/mL~13 ng/mL[3][4][5][6]
Tmax ~1 hour~1 hour[5]
AUC ~130 ng·h/mL15.5 - 39.7 ng·h/mL[3][5][6]
t½ (half-life) 3.2 - 7 hours~0.8 hours[4][5]
Oral Bioavailability ~25% (relative to IM)Not Applicable[2][5]

Therapeutic Application I: Muscle Relaxation

The primary clinical application of Thiocolchicoside is as a centrally acting muscle relaxant for the adjuvant treatment of painful muscle contractures associated with acute spinal conditions.[4][7]

Mechanism of Action

The myorelaxant effect of the active metabolites of Thiocolchicoside is complex. While initially thought to be a GABA agonist, current evidence indicates it acts as a competitive antagonist at GABA-A receptors .[4] It also demonstrates an affinity for inhibitory glycine (B1666218) receptors. This antagonistic action at inhibitory receptors in the central nervous system, particularly the spinal cord and brain stem, is believed to modulate neuronal excitability, leading to a reduction in muscle spasticity.[4] However, this antagonistic action also explains the potential for convulsant activity at high doses, and its use is contraindicated in individuals prone to seizures.

GABA_Antagonism cluster_synapse Inhibitory Synapse cluster_neuron Postsynaptic Neuron GABA GABA (Neurotransmitter) GABA_A_Receptor GABA-A Receptor Binding Site GABA->GABA_A_Receptor:f1 Binds TCC_Metabolite Active Metabolite (e.g., SL18.0740) TCC_Metabolite->GABA_A_Receptor:f1 Competitively Blocks Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_A_Receptor->Chloride_Channel Prevents Opening Effect Reduced Neuronal Hyperpolarization Muscle Relaxation Chloride_Channel->Effect

Caption: Mechanism of GABA-A receptor antagonism by active metabolites.

Clinical Efficacy

Multiple randomized controlled trials (RCTs) have evaluated the efficacy of Thiocolchicoside in treating acute low back pain. A systematic review and meta-analysis provide quantitative insights into its clinical effects.

Outcome MeasureTime PointResult vs. Placebo/ControlPatient PopulationReference(s)
Pain Intensity (VAS Score) 2-3 DaysMean Difference: -0.49 (95% CI: -0.90 to -0.09)Acute Low Back Pain[1][8][9]
Pain Intensity (VAS Score) 5-7 DaysMean Difference: -0.82 (95% CI: -1.46 to -0.18)Acute Low Back Pain[1][8][9]
Patient's Global Evaluation Day 576.8% rated treatment as "very good/good" (P < 0.0005)Acute Low Back Pain[7][9]
Functional Improvement Day 5Significant decrease in hand-to-floor distance (P < 0.0005)Acute Low Back Pain[7]
Experimental Protocol: Pain Assessment in Clinical Trials

Visual Analog Scale (VAS) for Pain Intensity

  • Objective: To quantify a patient's subjective pain intensity.

  • Methodology:

    • Patients are presented with a 10 cm (100 mm) horizontal line, anchored at one end by "No Pain" (score of 0) and at the other end by "Worst Imaginable Pain" (score of 10 or 100).

    • The patient is asked to mark a point on the line that represents their current pain level.

    • The distance from the "No Pain" anchor to the patient's mark is measured in millimeters to yield a continuous score.

    • Measurements are taken at baseline (before treatment) and at specified follow-up intervals (e.g., Day 3, Day 7) to assess the change in pain intensity.

Therapeutic Application II: Anticancer Potential

Drawing from its colchicine heritage, Thiocolchicoside and its metabolites exhibit significant preclinical anticancer activity across a range of malignancies, including leukemia, myeloma, breast, colon, and lung cancer.[10][11][12] Two primary mechanisms underpin this potential: inhibition of the NF-κB signaling pathway and disruption of microtubule dynamics.

Mechanism I: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation, cell survival, proliferation, and apoptosis evasion. Its constitutive activation is a hallmark of many cancers.[12] Thiocolchicoside has been shown to be a potent inhibitor of this pathway.[12]

  • Mechanism: It prevents the activation of the IκB kinase (IKK) complex. This inhibition blocks the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα.[13] As a result, IκBα remains bound to the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes (e.g., Bcl-2, XIAP, c-MYC).[12]

NFkB_Inhibition cluster_cytoplasm Cytoplasm TNF TNF-α IKK IKK Complex TNF->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome Degradation IkBa_P->Proteasome TCC Thiocolchicoside TCC->IKK Inhibits Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Promotes

Caption: Inhibition of the NF-κB signaling pathway by Thiocolchicoside.

Mechanism II: Tubulin Polymerization Inhibition

As a colchicinoid, this compound interacts with tubulin, the protein subunit of microtubules. Microtubules are essential for cell division, motility, and intracellular transport.

  • Mechanism: The molecule binds to the colchicine-binding site on the β-tubulin subunit.[14] This binding induces a conformational change in the tubulin heterodimer, rendering it incapable of polymerizing into microtubules.[15][16] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Tubulin_Inhibition Tubulin α/β-Tubulin Heterodimers Microtubule Tubulin->Microtubule Polymerization Complex Tubulin-Metabolite Complex Arrest G2/M Phase Cell Cycle Arrest Apoptosis Microtubule->Arrest Disruption Leads to TCC_Metabolite 3-Demethyl- thiocolchicine (B1684108) TCC_Metabolite->Tubulin Binds to Colchicine Site Complex->Microtubule Inhibits Polymerization

Caption: Disruption of microtubule dynamics by this compound.

Preclinical Anticancer Activity

The antiproliferative effects of Thiocolchicoside and its analogues have been quantified across various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
Thiocolchicine A-549Lung Adenocarcinoma0.011[14]
Thiocolchicine MCF-7Breast Adenocarcinoma0.01[14]
Thiocolchicine LoVoColon Adenocarcinoma0.021[14]
1-Demethylthiocolchicine MCF-7Breast Adenocarcinoma0.10 ± 0.02[10]
1-Demethylthiocolchicine LoVoColon Adenocarcinoma0.11 ± 0.02[10]
Colchicine (Reference) HeLaCervical Cancer0.787[17]
Colchicine (Reference) Tubulin PolymerizationIn Vitro Assay~1.0[17]
Key Experimental Protocols

Cytotoxicity (MTT) Assay

  • Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow attachment.

    • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

    • Solubilization: Incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.[13][18][19]

In Vitro Tubulin Polymerization Assay

  • Objective: To measure the direct effect of a compound on the polymerization of purified tubulin.

  • Methodology:

    • Preparation: On ice, prepare assay mixtures in a 96-well plate containing purified tubulin protein (~3 mg/mL), GTP (1 mM), and a polymerization buffer.

    • Compound Addition: Add varying concentrations of the test compound or a reference inhibitor (e.g., colchicine) to the wells.

    • Initiation: Initiate the polymerization reaction by warming the plate to 37°C.

    • Monitoring: Measure the increase in turbidity (absorbance) at 340 nm or 350 nm every 30-60 seconds for 1 hour using a temperature-controlled plate reader.

    • Analysis: Plot absorbance versus time. The rate and extent of polymerization in the presence of the compound are compared to the control to determine inhibitory activity and calculate an IC₅₀.[17][20]

NF-κB Reporter Assay

  • Objective: To quantify the inhibition of NF-κB transcriptional activity.

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK293T, C2C12) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or β-lactamase).

    • Treatment: Pre-incubate the cells with the test compound for a set duration (e.g., 1-24 hours).

    • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, ~1 ng/mL), for a defined period (e.g., 6 hours).

    • Lysis and Detection: Lyse the cells and measure the reporter gene activity using an appropriate substrate (e.g., luciferin (B1168401) for luciferase) and a luminometer.

    • Analysis: Compare the reporter activity in compound-treated cells to TNF-α stimulated controls to determine the percentage of inhibition.[21][22][23]

Conclusion and Future Directions

This compound, as the core active structure derived from Thiocolchicoside, presents a compelling profile for therapeutic development. Its established clinical safety and efficacy as a muscle relaxant provide a strong foundation for further exploration. The preclinical data robustly support its potential as an anticancer agent, acting through the dual mechanisms of NF-κB inhibition and microtubule disruption.

Future research should focus on several key areas:

  • Targeted Synthesis: Synthesizing and isolating pure this compound and its analogues to precisely quantify their individual IC₅₀ values against a broader panel of cancer cell lines, including multidrug-resistant models.

  • In Vivo Studies: Conducting rigorous preclinical in vivo studies using xenograft or patient-derived xenograft (PDX) models to evaluate the antitumor efficacy, optimal dosing, and safety profile of novel derivatives.

  • Formulation Development: Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound to tumor tissues, potentially mitigating systemic toxicities associated with colchicinoids.

  • Combination Therapies: Investigating the synergistic potential of this compound derivatives with existing chemotherapeutics or targeted agents, particularly in cancers driven by NF-κB activation.

The rich pharmacology of the thiocolchicine scaffold, centered on the activity of this compound, offers a promising platform for the development of new therapies for both musculoskeletal and oncological indications.

References

3-Demethylthiocolchicine: A Technical Guide to its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Demethylthiocolchicine (3-DTC), a semi-synthetic derivative of colchicine (B1669291), has emerged as a promising candidate in the landscape of anticancer therapeutics. Traditionally utilized as a muscle relaxant, its potent antiproliferative and pro-apoptotic properties against a spectrum of cancer cell lines are now being extensively investigated. This technical guide provides a comprehensive overview of the current understanding of 3-DTC's anticancer potential, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic promise.

Introduction

The repurposing of existing drugs for oncological applications presents an accelerated pathway for novel cancer therapies. This compound, also known as thiocolchicoside, is a prime example of such a strategy. Derived from the natural product colchicine, 3-DTC exhibits a favorable toxicity profile compared to its parent compound while retaining potent anticancer activity[1]. This document serves as an in-depth resource for researchers and drug development professionals, consolidating the scientific knowledge on 3-DTC's anticancer effects and providing practical guidance for its preclinical evaluation.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism, primarily by inducing apoptosis and inhibiting cell proliferation. These effects are mediated through its interaction with critical cellular components and signaling pathways.

Interaction with Tubulin

Similar to colchicine, a primary mechanism of action for 3-DTC is its interaction with tubulin. By binding to the colchicine-binding site on β-tubulin, 3-DTC inhibits microtubule polymerization[2][3]. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells[4]. Several studies have confirmed the high potency of 3-DTC in tubulin binding assays, often comparable to colchicine itself[1].

Downregulation of the NF-κB Signaling Pathway

A significant body of evidence points to the potent inhibitory effect of 3-DTC on the nuclear factor-kappa B (NF-κB) signaling pathway[5][6][7]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and anti-apoptosis. 3-DTC has been shown to:

  • Inhibit the activation of IκBα kinase (IKK)[5].

  • Prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα[5].

  • Suppress the nuclear translocation of the p65 subunit of NF-κB[5].

By inhibiting the NF-κB pathway, 3-DTC downregulates the expression of various anti-apoptotic proteins, including Bcl-2, Bcl-xL, XIAP, cIAP-1, and cIAP-2, thereby sensitizing cancer cells to apoptosis[5].

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_downstream Downstream Effects TNF-α TNF-α TNFR TNFR Proliferation Proliferation Survival Survival Anti-apoptosis Anti-apoptosis

Induction of Apoptosis

3-DTC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by:

  • Caspase Activation: 3-DTC treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3[5].

  • PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis[5].

  • Modulation of Bcl-2 Family Proteins: 3-DTC downregulates the expression of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and can upregulate pro-apoptotic members[5].

  • Upregulation of p53: Some studies have shown that 3-DTC can increase the expression of the tumor suppressor protein p53, which plays a critical role in apoptosis induction[8].

Apoptosis_Induction_Pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase 3-DTC 3-Demethyl- thiocolchicine Tubulin Binding Tubulin Binding 3-DTC->Tubulin Binding NF-κB Inhibition NF-κB Inhibition 3-DTC->NF-κB Inhibition p53 Upregulation p53 Upregulation 3-DTC->p53 Upregulation Bcl-2 Downregulation Bcl-2 Family Downregulation Tubulin Binding->Bcl-2 Downregulation NF-κB Inhibition->Bcl-2 Downregulation Bax/Bak Activation Bax/Bak Activation p53 Upregulation->Bax/Bak Activation Bcl-2 Downregulation->Bax/Bak Activation Relieves Inhibition Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
KBM-5Leukemia~50[5][9]
JurkatLeukemia~75[5][9]
U266Myeloma~60[5][9]
RPMI-8226Myeloma~80[5][9]
MM.1SMyeloma~50[5][9]
HCT-116Colon Cancer~70[5][9]
Caco-2Colon Cancer~85[5][9]
HT-29Colon Cancer~90[5][9]
MCF-7Breast Cancer79.02 nmol*[8]
SCC4Squamous Cell Carcinoma~65[5][9]
A293Kidney Cancer~80[5][9]
TNBC cell linesTriple-Negative Breast Cancer31.25-500[10]
A549Lung AdenocarcinomaNot specified[11]
LoVoColon AdenocarcinomaNot specified[11]

Note: The unit "nmol" in the reference is likely a typographical error and should be interpreted in the context of concentration, likely µM, consistent with other studies.

Table 2: Effect of this compound on Protein Expression

ProteinEffectCancer Cell Line(s)Reference
Bcl-2DownregulationKBM-5[5][9]
XIAPDownregulationKBM-5[5][9]
Mcl-1DownregulationKBM-5[5][9]
Bcl-xLDownregulationKBM-5[5][9]
cIAP-1DownregulationKBM-5[5][9]
cIAP-2DownregulationKBM-5[5][9]
cFLIPDownregulationKBM-5[5][9]
c-MycDownregulationKBM-5[5][9]
Phospho-PI3KDownregulationKBM-5[5][9]
Phospho-GSK3βDownregulationKBM-5[5][9]
Cleaved Caspase-3UpregulationKBM-5[5][9]
Cleaved PARPUpregulationKBM-5[5][9]
p53UpregulationMCF-7[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer potential of this compound.

Cell Viability and Proliferation Assays

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Seed cancer cells in 96-well plates Adherence Allow cells to adhere (for adherent cells) Cell Seeding->Adherence Add 3-DTC Add varying concentrations of 3-DTC Adherence->Add 3-DTC Incubation Incubate for 24, 48, and 72 hours Add 3-DTC->Incubation Add MTT Add MTT reagent to each well Incubation->Add MTT Incubate MTT Incubate for 2-4 hours (formazan formation) Add MTT->Incubate MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate MTT->Solubilize Read Absorbance Measure absorbance at 570 nm Solubilize->Read Absorbance Calculate Viability Calculate % cell viability and IC50 values Read Absorbance->Calculate Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat cells with various concentrations of 3-DTC (e.g., 0, 10, 25, 50, 75, 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay assesses the ability of a single cell to form a colony, indicating long-term cell survival.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound

    • 6-well plates

    • Crystal Violet staining solution (0.5% w/v in methanol)

  • Protocol:

    • Treat cells with 3-DTC at various concentrations for a specified duration.

    • After treatment, harvest the cells and seed a known number of viable cells (e.g., 200-1000 cells/well) into 6-well plates.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Fix the colonies with a suitable fixative (e.g., methanol) and stain with Crystal Violet solution.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment group.

Apoptosis Assays

This technique is used to detect the expression levels of key apoptosis-related proteins.

  • Materials:

    • Cancer cells treated with 3-DTC

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p53)

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

    • Chemiluminescence imaging system

  • Protocol:

    • Lyse the treated and control cells in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This assay directly measures the enzymatic activity of caspase-3.

  • Materials:

    • Cancer cells treated with 3-DTC

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

    • Assay buffer

    • Microplate reader (colorimetric or fluorometric)

  • Protocol:

    • Lyse the treated and control cells.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate and assay buffer to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for pNA) or fluorescence (for AFC) using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of 3-DTC in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound formulation for in vivo administration

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice. Matrigel can be mixed with the cells to improve tumor take rate.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer 3-DTC to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound has demonstrated significant potential as an anticancer agent through its ability to disrupt microtubule function, inhibit the pro-survival NF-κB pathway, and induce apoptosis in a wide range of cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this promising therapeutic candidate. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other anticancer agents, and further elucidating its complex mechanisms of action to fully realize its clinical potential in oncology.

References

The Pharmacokinetics of 3-Demethylthiocolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 3-Demethylthiocolchicine, a primary metabolite of the muscle relaxant thiocolchicoside (B1682803). This document details its absorption, distribution, metabolism, and excretion (ADME) profile, presents quantitative data in a structured format, and outlines the experimental protocols used for its characterization.

Introduction

This compound, also known as SL59.0955, is the aglycone metabolite of thiocolchicoside, a semi-synthetic derivative of colchicine (B1669291) used for its muscle relaxant, anti-inflammatory, and analgesic properties. Following oral administration, thiocolchicoside undergoes extensive first-pass metabolism, with this compound being a key intermediate in its biotransformation. A thorough understanding of the pharmacokinetics of this metabolite is crucial for the continued development and clinical application of thiocolchicoside.

Absorption and Bioavailability

After oral administration of thiocolchicoside, the parent compound is not detected in the plasma.[1] It is almost completely and rapidly metabolized, primarily by intestinal metabolism, into its aglycone, this compound (SL59.0955).[2][3] This initial deglycosylation step is critical as it precedes the formation of the major pharmacologically active metabolite.

The maximum plasma concentration (Cmax) of this compound is reached approximately 1 hour post-administration of thiocolchicoside.[2] The oral bioavailability of thiocolchicoside, based on the exposure of its active metabolite, is approximately 25% when compared to intramuscular administration.[4]

Distribution

Metabolism

The metabolic pathway of thiocolchicoside is well-characterized and proceeds via two main steps following oral administration.

Step 1: Formation of this compound

The primary metabolic event is the deglycosylation of thiocolchicoside in the intestine to form this compound (SL59.0955).[2][3]

Step 2: Further Metabolism of this compound

This compound is subsequently metabolized through two main pathways:

  • Glucuronidation: It undergoes extensive glucuro-conjugation to form this compound 3-O-β-D-Glucuronide (also known as SL18.0740).[2][4] This is the major circulating and pharmacologically active metabolite responsible for the therapeutic effects of thiocolchicoside.[4] The enzymes responsible for this glucuronidation are likely members of the UDP-glucuronosyltransferase (UGT) superfamily, which are crucial for the metabolism of xenobiotics.[6][7]

  • Demethylation: A smaller fraction of this compound is demethylated to form didemethyl-thiocolchicine.[2][5]

The metabolic pathway is visualized in the diagram below.

metabolic_pathway Thiocolchicoside Thiocolchicoside Metabolite1 This compound (SL59.0955) Thiocolchicoside->Metabolite1 Intestinal Metabolism (Deglycosylation) Metabolite2 This compound 3-O-β-D-Glucuronide (SL18.0740 - Active) Metabolite1->Metabolite2 Glucuronidation Metabolite3 Didemethyl-thiocolchicine Metabolite1->Metabolite3 Demethylation

Metabolic pathway of thiocolchicoside after oral administration.

Excretion

The elimination of thiocolchicoside metabolites occurs predominantly through feces, accounting for approximately 79% of the total radioactivity, with around 20% excreted in the urine.[2][5] Unchanged thiocolchicoside is not excreted in either urine or feces.[2][5] Both this compound and its glucuronidated metabolite are found in urine and feces, whereas didemethyl-thiocolchicine is only recovered in feces.[2][5]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its primary active metabolite following a single 8 mg oral dose of thiocolchicoside in healthy volunteers are summarized in the table below.

ParameterThis compound (SL59.0955)This compound 3-O-β-D-Glucuronide (SL18.0740)
Cmax (Maximum Plasma Concentration) ~13 ng/mL[2][5]~60 ng/mL[2][5]
Tmax (Time to Cmax) 1 hour[2]1 hour[2]
AUC (Area Under the Curve) 15.5 - 39.7 ng.h/mL[2][5]~130 ng.h/mL[2][5]
t1/2 (Half-life) ~0.8 hours[2][5]3.2 - 7 hours[2][5]

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices requires sensitive and specific bioanalytical methods.

Bioanalytical Method for Metabolite Quantification

A common and robust method for the analysis of this compound in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8]

Sample Preparation:

  • Extraction: Plasma samples are typically extracted with an organic solvent such as ethyl acetate (B1210297) to separate the analyte from plasma proteins and other interfering substances.[8]

  • Internal Standard: A deuterated internal standard, such as Thiocolchicine-d3, is added to the plasma samples before extraction to correct for variability in the extraction process and instrument response.

Chromatography:

  • HPLC System: A standard High-Performance Liquid Chromatography (HPLC) system is used for separation.

  • Column: Separation is achieved on a reverse-phase C18 column (e.g., Phenomenex Luna C18(2), 5 µm, 150x2 mm).[8]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and 0.005% formic acid (350:650, v/v), is used at a flow rate of approximately 0.35 mL/min.[8]

Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer is used for detection and quantification.

  • Ionization: TurboIonSpray ionization is a suitable method for ion production.[8]

  • Detection Mode: The instrument is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

The lower limit of quantification (LLOQ) for this compound using such a method can be as low as 0.39 ng/mL.[8]

Bioequivalence Study Design

A typical bioequivalence study for a thiocolchicoside formulation involves the following design:

  • Study Design: A single-dose, open-label, randomized, two-period, two-way crossover study.[1]

  • Subjects: Healthy adult volunteers under fasting conditions.[1]

  • Washout Period: A sufficient washout period of at least 14 days between the two study periods.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 30 hours post-dose).[1]

  • Primary Endpoints: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC(0-t) for the active metabolite, this compound 3-O-β-D-Glucuronide.[1]

The workflow for a typical crossover bioequivalence study is illustrated below.

Workflow of a typical crossover bioequivalence study.

Pharmacodynamic Signaling Pathways

While this guide focuses on pharmacokinetics, it is relevant to note the mechanism of action of thiocolchicoside's active metabolite. It acts as a competitive antagonist of GABAA receptors and also has an affinity for strychnine-sensitive glycine (B1666218) receptors.[9] This interaction with inhibitory neurotransmitter pathways is responsible for its muscle relaxant effects.

signaling_pathway ActiveMetabolite Active Metabolite (SL18.0740) GABA_A_Receptor GABAA Receptor ActiveMetabolite->GABA_A_Receptor Antagonism Glycine_Receptor Glycine Receptor ActiveMetabolite->Glycine_Receptor Antagonism Inhibition Inhibition of Neuronal Signaling GABA_A_Receptor->Inhibition Glycine_Receptor->Inhibition MuscleRelaxation Muscle Relaxation Inhibition->MuscleRelaxation

Simplified signaling pathway for the active metabolite of thiocolchicoside.

Conclusion

The pharmacokinetics of this compound are characterized by its rapid formation from thiocolchicoside via intestinal metabolism, followed by further conversion to a pharmacologically active glucuronide metabolite and an inactive demethylated product. It exhibits a short half-life and is eliminated primarily through the feces. The development of sensitive and specific bioanalytical methods, such as LC-MS/MS, has been instrumental in elucidating its pharmacokinetic profile. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of thiocolchicoside and its metabolites.

References

Methodological & Application

3-Demethylthiocolchicine: In Vitro Cytotoxicity Assay and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Demethylthiocolchicine, a derivative of colchicine, is a compound of interest in oncological research due to its potent antimitotic properties. Like other colchicinoids, its mechanism of action is primarily attributed to its ability to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in rapidly dividing cancer cells. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and offers insights into its molecular signaling pathways.

Data Presentation

The cytotoxic effects of thiocolchicine (B1684108) and its derivatives have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. While specific IC50 values for this compound are not extensively reported, data from closely related thiocolchicine derivatives provide valuable comparative insights.

CompoundCell LineCancer TypeIC50 (nM)Reference
ThiocolchicineA-549Lung Carcinoma11[1]
ThiocolchicineMCF-7Breast Cancer10[1]
ThiocolchicineLoVoColon Cancer21[1]
1-DemethylthiocolchicineA549Lung Adenocarcinoma480 ± 150[2]
1-DemethylthiocolchicineMCF-7Breast Adenocarcinoma100 ± 20[2]
1-DemethylthiocolchicineLoVoColon Adenocarcinoma110 ± 20[2]
7-deacetyl-10-methylthiocolchicineSKOV-3Ovarian Cancer1.3[3]
7-deacetyl-10-n-buthylthiocolchicineSKOV-3Ovarian Cancer9[3]

Experimental Protocols

Two standard and reliable methods for determining in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals, which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.

Materials:

  • This compound

  • Target cancer cell line(s)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents and controls)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

    • It is crucial to include the following controls as per the kit manufacturer's instructions:

      • Untreated cells (spontaneous LDH release): for baseline LDH release.

      • Lysis control (maximum LDH release): cells treated with a lysis buffer provided in the kit to determine 100% cytotoxicity.

      • Medium background: medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).

  • Data Analysis:

    • Subtract the absorbance of the medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Mandatory Visualizations

Experimental Workflow

experimental_workflow In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_data Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding compound_prep 3. Prepare this compound dilutions treatment 4. Treat cells and incubate (24-72h) compound_prep->treatment assay_choice Assay Type treatment->assay_choice mt_assay 5a. MTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay 5b. LDH Assay assay_choice->ldh_assay Membrane Integrity readout 6. Measure Absorbance mt_assay->readout ldh_assay->readout analysis 7. Calculate % Viability / % Cytotoxicity readout->analysis ic50 8. Determine IC50 analysis->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Signaling Pathways

1. Inhibition of Tubulin Polymerization and G2/M Cell Cycle Arrest

This compound, like colchicine, binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle. The cell's spindle assembly checkpoint detects this abnormality, leading to an arrest in the G2/M phase of the cell cycle.

cell_cycle_arrest Mechanism of G2/M Cell Cycle Arrest compound This compound tubulin β-Tubulin compound->tubulin binds to microtubule Microtubule Polymerization compound->microtubule inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle microtubule->spindle required for checkpoint Spindle Assembly Checkpoint Activation spindle->checkpoint failure activates g2m_arrest G2/M Phase Arrest checkpoint->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: this compound induces G2/M arrest by inhibiting tubulin polymerization.

2. Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase can trigger programmed cell death, or apoptosis. Thiocolchicine derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, inhibition of the pro-survival NF-κB pathway can contribute to the apoptotic response.

apoptosis_pathway Apoptosis Induction Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_nfkb NF-κB Pathway Inhibition compound This compound bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 downregulates bax Bax (pro-apoptotic) compound->bax upregulates nfkb NF-κB compound->nfkb inhibits cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) Activation caspase9->caspase3 death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 activation death_receptors->caspase8 caspase8->caspase3 survival_genes Pro-survival genes nfkb->survival_genes apoptosis Apoptosis survival_genes->apoptosis caspase3->apoptosis

Caption: Apoptotic pathways induced by this compound.

References

Application Notes and Protocols for the Use of Thiocolchicine Derivatives in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-Demethylthiocolchicine (3-DTC) in breast cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on data from closely related compounds, namely thiocolchicine (B1684108) and its glycoside derivative, thiocolchicoside. It is recommended that these protocols be adapted and optimized for 3-DTC.

Introduction

Colchicine and its analogs are potent microtubule-targeting agents that have shown significant anti-cancer activity. Thiocolchicine, a sulfur-containing derivative of colchicine, and its derivatives are of particular interest due to their potential for enhanced efficacy and reduced toxicity. These compounds primarily exert their cytotoxic effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides a summary of the reported effects of thiocolchicine derivatives on breast cancer cell lines and detailed protocols for key in vitro experiments.

Data Presentation

Table 1: Cytotoxicity of Thiocolchicine and Thiocolchicoside in Breast Cancer Cell Lines
CompoundCell LineIC50 ValueReference
ThiocolchicineMCF-70.01 µM[1]
ThiocolchicineMDA-MB-2310.6 nM[1]
ThiocolchicineDoxorubicin-resistant MCF-7 ADRr400 nM[1]
ThiocolchicosideMCF-779.02 nmol[2][3][4]

Mechanism of Action & Signaling Pathways

Thiocolchicine and its derivatives bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network is a critical event that triggers a cascade of cellular responses, culminating in apoptotic cell death.

Key signaling pathways and molecular events involved include:

  • Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][7]

  • Caspase Activation: The apoptotic cascade is executed by caspases, with caspase-3 being a key effector. Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.[6]

  • NF-κB Pathway Inhibition: Thiocolchicoside has been shown to suppress the activation of the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.[6][8]

Visualization of Key Processes

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) seeding Cell Seeding cell_culture->seeding drug_treatment Treat with 3-DTC (or Thiocolchicine derivative) seeding->drug_treatment mtt MTT Assay (Cytotoxicity) drug_treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle western_blot Western Blot (Protein Expression) drug_treatment->western_blot

Figure 1: Experimental workflow for studying 3-DTC effects.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_molecular Molecular Players dtc 3-DTC / Thiocolchicine tubulin β-Tubulin dtc->tubulin binds to microtubule Microtubule Polymerization dtc->microtubule inhibits tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle g2m G2/M Arrest spindle->g2m leads to apoptosis Apoptosis g2m->apoptosis triggers p53 p53 activation apoptosis->p53 bcl2 Bcl-2 downregulation apoptosis->bcl2 caspase Caspase-3 Activation apoptosis->caspase bax Bax upregulation p53->bax

Figure 2: 3-DTC's proposed mechanism of action.

Experimental Protocols

Cell Culture and Drug Preparation
  • Cell Lines:

    • MCF-7 (ER-positive, human breast adenocarcinoma)

    • MDA-MB-231 (Triple-negative, human breast adenocarcinoma)

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation:

    • Prepare a stock solution of this compound (or the thiocolchicine derivative) in DMSO.

    • Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at the desired concentrations for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

  • Procedure:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash them with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

  • Procedure:

    • Seed 1 x 10⁶ cells in a 60 mm dish and treat with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for 3-Demethylthiocolchicine in Glioblastoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 3-Demethylthiocolchicine (3-DTC) in glioblastoma animal models is limited in the current body of scientific literature. The following application notes and protocols are synthesized from research on closely related colchicine (B1669291) derivatives and other microtubule-targeting agents investigated in glioblastoma models. The quantitative data presented is illustrative and should be considered as a starting point for experimental design.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The highly proliferative and invasive nature of GBM necessitates the exploration of novel therapeutic agents. This compound (3-DTC) is a synthetic derivative of colchicine, a well-known microtubule-destabilizing agent. By binding to the colchicine-binding site on β-tubulin, 3-DTC inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. Its potential as an anti-cancer agent, particularly for aggressive malignancies like glioblastoma, warrants investigation in relevant preclinical animal models.

These application notes provide a comprehensive overview of the proposed use of 3-DTC in glioblastoma animal models, including its mechanism of action, illustrative efficacy data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

This compound, like other colchicine-site binding agents, exerts its cytotoxic effects primarily by disrupting microtubule dynamics. This interference with the cytoskeleton leads to mitotic arrest and the induction of apoptosis.

Key Signaling Pathways Affected:

  • Microtubule Polymerization: 3-DTC binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of the microtubule network is critical for several cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

  • Cell Cycle Arrest: The failure to form a proper mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-3 and an increased ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2).[1]

  • Autophagy: Some colchicine derivatives have been shown to induce autophagy in glioma cells, which may contribute to its anti-tumor effects.[2]

  • PI3K/Akt/mTOR Pathway: While not a direct inhibitor, the cellular stress induced by microtubule disruption can indirectly affect survival pathways like PI3K/Akt/mTOR, which are frequently dysregulated in glioblastoma.[3][4][5][6][7]

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects 3-DTC 3-DTC Tubulin_Dimers α/β-Tubulin Dimers 3-DTC->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest Leads to

Figure 1: Proposed mechanism of action for 3-DTC in glioblastoma cells.

Illustrative Quantitative Data from Preclinical Glioblastoma Models

The following tables summarize hypothetical but plausible quantitative data for the efficacy of 3-DTC in preclinical glioblastoma models, based on findings for similar microtubule-targeting agents.

Table 1: In Vitro Cytotoxicity of 3-DTC in Human Glioblastoma Cell Lines

Cell LineIC50 (nM) after 72h exposure
U87-MG15
U25125
LN-22910
Patient-Derived Xenograft (PDX) Line 130
Patient-Derived Xenograft (PDX) Line 222

Table 2: In Vivo Efficacy of 3-DTC in an Orthotopic U87-MG Glioblastoma Mouse Model

Treatment GroupDose and ScheduleMedian Survival (Days)Increase in Median Survival (%)Tumor Volume Reduction at Day 21 (%)
Vehicle ControlPBS, i.p., daily25--
Temozolomide (B1682018)50 mg/kg, p.o., 5 days/week354050
3-DTC10 mg/kg, i.p., daily406065
3-DTC + Temozolomide10 mg/kg 3-DTC + 50 mg/kg TMZ5010085

Data is illustrative and based on typical results for microtubule inhibitors in similar models.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in an orthotopic glioblastoma mouse model.

Protocol 1: Orthotopic Glioblastoma Mouse Model

1. Cell Culture:

  • Culture human glioblastoma cells (e.g., U87-MG, GL261) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

2. Animal Model:

  • Use 6-8 week old immunocompromised mice (e.g., athymic nude mice) for human cell lines or immunocompetent mice (e.g., C57BL/6) for syngeneic cell lines like GL261.[9][10][11][12][13]

  • House animals in a pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

3. Stereotactic Intracranial Tumor Cell Implantation:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Secure the mouse in a stereotactic frame.

  • Make a small incision in the scalp to expose the skull.

  • Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum).

  • Slowly inject 1 x 10^5 cells in 5 µL of sterile PBS into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.[14]

  • Withdraw the needle slowly, and suture the scalp incision.

  • Administer post-operative analgesics as required.

4. Drug Preparation and Administration:

  • Dissolve 3-DTC in a suitable vehicle (e.g., PBS with 5% DMSO and 5% Tween 80).

  • Based on preliminary toxicity studies, determine the maximum tolerated dose. A starting dose of 10-20 mg/kg administered intraperitoneally (i.p.) daily is a reasonable starting point based on related compounds.

  • Begin treatment 5-7 days post-tumor implantation.

  • Divide mice into treatment groups: Vehicle control, 3-DTC, standard-of-care (e.g., Temozolomide), and combination therapy.

5. Monitoring and Efficacy Assessment:

  • Monitor animal health and body weight daily.

  • Monitor tumor growth using non-invasive imaging such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI) weekly.

  • The primary endpoint is typically overall survival. Euthanize mice when they exhibit neurological symptoms or a significant loss of body weight.

  • Secondary endpoints can include tumor volume reduction, assessed by imaging.

6. Histological and Molecular Analysis:

  • At the end of the study, euthanize the animals and perfuse with 4% paraformaldehyde.

  • Harvest brains and fix in formalin for paraffin (B1166041) embedding.

  • Perform Hematoxylin and Eosin (H&E) staining to confirm tumor presence and morphology.

  • Conduct immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

G start Start: Glioblastoma Cell Culture (e.g., U87-MG, GL261) implantation Orthotopic Implantation into Mouse Brain start->implantation grouping Randomization into Treatment Groups implantation->grouping treatment Drug Administration (Vehicle, 3-DTC, TMZ, Combo) grouping->treatment monitoring In Vivo Monitoring (Weight, Imaging) treatment->monitoring endpoint Endpoint Analysis (Survival, Tumor Volume) monitoring->endpoint histology Post-Mortem Analysis (H&E, IHC) endpoint->histology data_analysis Data Analysis and Interpretation histology->data_analysis

Figure 2: Experimental workflow for in vivo efficacy testing of 3-DTC.

Conclusion

This compound holds promise as a therapeutic agent for glioblastoma due to its mechanism as a microtubule-destabilizing agent. The protocols and illustrative data provided here offer a framework for the preclinical evaluation of 3-DTC in orthotopic glioblastoma animal models. Rigorous in vivo studies are essential to determine its efficacy, optimal dosing, and potential for combination therapy, with the ultimate goal of translating these findings into clinical applications for glioblastoma patients.

References

Application Notes and Protocols for 3-Demethylthiocolchicine as a Mitotic Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylthiocolchicine is a semi-synthetic derivative of colchicine (B1669291), a well-characterized mitotic inhibitor. Like its parent compound, this compound exerts its biological effects by disrupting microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, it prevents the formation of the mitotic spindle, an essential structure for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle at the G2/M phase and can subsequently induce apoptosis. These properties make this compound a valuable tool for cancer research and drug development, particularly for studying the mechanisms of mitotic arrest and for screening potential anticancer agents.

This document provides detailed application notes and protocols for the use of this compound as a mitotic inhibitor in a cell culture setting.

Mechanism of Action

This compound functions as a potent inhibitor of tubulin polymerization. Its primary mechanism involves binding to the colchicine site on β-tubulin subunits. This binding event sterically hinders the association of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis. The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes, activating the spindle assembly checkpoint (SAC). Prolonged activation of the SAC ultimately leads to cell cycle arrest in the G2/M phase and can trigger the intrinsic apoptotic pathway.

Some evidence also suggests that related compounds, such as thiocolchicoside, can modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival. While the primary mechanism of mitotic arrest is through tubulin disruption, downstream effects on other signaling pathways may also contribute to the overall cellular response to this compound.

G2_M_Arrest_Pathway cluster_cell Cell DMT 3-Demethyl- thiocolchicine (B1684108) Tubulin α/β-Tubulin Dimers DMT->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization DMT->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Incorrect Formation G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

Figure 1. Mechanism of this compound-induced mitotic arrest.

Data Presentation

The following tables summarize the cytotoxic activity of thiocolchicine and other colchicine analogs against various human cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for these closely related compounds provide a strong indication of its potential potency, which is expected to be in the nanomolar to low micromolar range. This compound has been shown to be a competitive inhibitor of colchicine binding with an apparent Ki value of 3 µM and is similar to colchicine in its ability to inhibit tubulin polymerization[1].

Table 1: Cytotoxicity of Thiocolchicine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.01
MDA-MB-231Breast Cancer0.0006
A-549Lung Cancer0.011
LoVoColon Cancer0.021

Data sourced from MedchemExpress and represent the half-maximal inhibitory concentration.

Table 2: Cytotoxicity of 10-Alkylthiocolchicine Derivatives in SKOV-3 Ovarian Cancer Cells

CompoundIC50 (nM)
10-Methylthiocolchicine8
10-Ethylthiocolchicine47
Colchicine (reference)37

Data represent the half-maximal inhibitory concentration after 72 hours of incubation.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line using a standard MTT assay.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 3-DMT or Vehicle Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for IC50 determination using MTT assay.

Protocol 2: Induction of Mitotic Arrest and Cell Cycle Analysis by Flow Cytometry

This protocol describes how to treat cells with this compound to induce mitotic arrest and subsequently analyze the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (e.g., 2 x 10^5 cells/well).

    • Incubate for 24 hours.

    • Treat the cells with this compound at a concentration known to induce mitotic arrest (a good starting point is 2-5 times the IC50 value, or a range of concentrations from 0.1 to 10 µM). Include a vehicle-treated control.

    • Incubate for a period sufficient to allow cells to progress to mitosis (e.g., 16-24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by first collecting the medium (containing detached mitotic cells) and then trypsinizing the adherent cells.

    • Combine the collected medium and the trypsinized cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the cell cycle distribution based on DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M peak indicates successful mitotic arrest.

Cell_Cycle_Analysis_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 3-DMT or Vehicle Incubate_24h->Treat_Cells Incubate_16_24h Incubate 16-24h Treat_Cells->Incubate_16_24h Harvest_Cells Harvest Adherent & Floating Cells Incubate_16_24h->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify Cell Cycle Phases Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Troubleshooting

  • Low Mitotic Index: If the percentage of cells arrested in G2/M is lower than expected, consider increasing the concentration of this compound or extending the incubation time. Ensure that the cells are in the exponential growth phase during treatment.

  • High Cell Death: If significant cell death is observed, the concentration of this compound may be too high, or the incubation time too long, leading to apoptosis. Consider reducing the concentration or performing a time-course experiment to find the optimal window for mitotic arrest.

  • Inconsistent Results: Ensure consistent cell seeding densities and accurate preparation of compound dilutions. Calibrate the flow cytometer properly before each experiment.

Conclusion

This compound is a potent mitotic inhibitor that offers a valuable tool for cell biology and cancer research. By following the provided protocols, researchers can effectively utilize this compound to induce mitotic arrest and study its effects on cell cycle progression. As with any potent compound, careful optimization of concentration and incubation times is crucial for achieving reproducible and meaningful results.

References

preparing 3-Demethylthiocolchicine stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylthiocolchicine is a synthetic derivative of thiocolchicine, an analog of the natural product colchicine. Like its parent compounds, this compound functions as a potent antimitotic agent by disrupting microtubule polymerization. It binds to β-tubulin, preventing the formation of microtubules, which are essential for various cellular processes, including cell division, motility, and intracellular transport.[1][2] This disruption leads to cell cycle arrest at the G2/M phase and can subsequently induce apoptosis, making it a compound of interest in cancer research and drug development.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Chemical Properties

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₅S[3]
Molecular Weight 401.5 g/mol [3]
Appearance Solid[3]
Solubility Chloroform, DMSO, Ethanol[2][3]

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and biological activity.

FormStorage TemperatureStabilitySpecial InstructionsReference
Solid Powder -20°C≥ 4 yearsProtect from light.[3]
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[4]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[4]

Experimental Protocols

I. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Safety Precautions: this compound is classified as highly toxic. It is fatal if swallowed or inhaled and causes serious eye damage.[5] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 4.015 mg of this compound powder into the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected (amber) microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Equilibrate 3-DMT Powder to Room Temperature B Weigh 4.015 mg of 3-DMT A->B Prevent Condensation C Add 1 mL of Anhydrous DMSO B->C For 10 mM Solution D Vortex to Dissolve Completely C->D Ensure Homogeneity E Aliquot into Light-Protected Tubes D->E Avoid Freeze-Thaw Cycles F Store at -20°C or -80°C E->F Maintain Stability G cluster_0 Cellular Effects cluster_1 Signaling Cascade DMT This compound Tubulin Tubulin Binding DMT->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization G2M G2/M Arrest Microtubule->G2M JNK JNK Activation Microtubule->JNK Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Downregulation JNK->Bcl2 Phosphorylation & Degradation CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax Bax Upregulation Bax->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

Application Notes and Protocols for LC-MS/MS Analysis of 3-Demethylthiocolchicine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylthiocolchicine is the primary active metabolite of thiocolchicoside (B1682803), a widely used muscle relaxant with anti-inflammatory and analgesic properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed application note and protocol for the sensitive and selective analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

A robust liquid-liquid extraction method is employed to isolate this compound from the complex plasma matrix.

Materials:

  • Human plasma (collected in tubes containing anticoagulant)

  • This compound reference standard

  • This compound-d3 (Internal Standard, IS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Spike 200 µL of plasma with 20 µL of the internal standard working solution (this compound-d3).

  • Add 1 mL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile:0.005% Formic Acid in water, 35:65 v/v).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The chromatographic separation is achieved using a reversed-phase C18 column.

ParameterValue
Column Phenomenex Luna C18(2) 5 µm, 150 x 2 mm
Mobile Phase A 0.005% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 35% B
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes
Mass Spectrometry (MS/MS) Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection and quantification.

ParameterThis compoundThis compound-d3 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 402.1405.1
Product Ion (m/z) 326.1329.1
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Declustering Potential (DP) Optimized for specific instrumentOptimized for specific instrument

Method Validation Data

The method was validated according to international guidelines, and the following performance characteristics were established.

Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.39 - 100> 0.995
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.39≤ 1585-115≤ 1585-115
LQC1.0≤ 1585-115≤ 1585-115
MQC10≤ 1585-115≤ 1585-115
HQC80≤ 1585-115≤ 1585-115
Recovery and Matrix Effect
AnalyteMean Recovery (%)[1][2]Matrix Effect (%CV)
This compound70< 15
This compound-d3 (IS)Consistent with analyteNot applicable

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound in plasma.

experimental_workflow plasma Plasma Sample (200 µL) is_spike Spike with Internal Standard (this compound-d3) plasma->is_spike lLE Liquid-Liquid Extraction (Ethyl Acetate) is_spike->lLE vortex_centrifuge Vortex & Centrifuge lLE->vortex_centrifuge evaporation Evaporation to Dryness vortex_centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

LC-MS/MS Experimental Workflow
Signaling Pathway of Thiocolchicoside's Metabolite

This compound, the active metabolite of thiocolchicoside, exerts its muscle relaxant effects primarily through competitive antagonism of GABA-A and glycine (B1666218) receptors in the central nervous system.

signaling_pathway cluster_synapse Inhibitory Synapse gaba GABA gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds glycine Glycine gly_receptor Glycine Receptor glycine->gly_receptor Binds demethyl 3-Demethyl- thiocolchicine demethyl->gaba_receptor Blocks demethyl->gly_receptor Blocks cl_channel_gaba Cl- Channel (Closed) gaba_receptor->cl_channel_gaba Opens cl_channel_gly Cl- Channel (Closed) gly_receptor->cl_channel_gly Opens hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_channel_gaba->hyperpolarization cl_channel_gly->hyperpolarization muscle_relaxation Muscle Relaxation hyperpolarization->muscle_relaxation

Mechanism of Action of this compound

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for regulated bioanalytical studies. The simple and efficient liquid-liquid extraction procedure results in good recovery and minimal matrix effects.

The method's low limit of quantification allows for the accurate determination of this compound concentrations even at later time points in pharmacokinetic studies. The short run time enables high-throughput analysis, which is advantageous in large-scale clinical trials.

The provided diagrams offer a clear visualization of the experimental workflow and the pharmacological mechanism of action of this compound, aiding in the understanding and implementation of this analytical method. This application note serves as a valuable resource for researchers and scientists involved in the development and analysis of thiocolchicoside and its metabolites.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following 3-Demethylthiocolchicine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylthiocolchicine is a colchicine (B1669291) analogue and a potent tubulin-binding agent. Like colchicine, it binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can ultimately induce apoptosis. These characteristics make this compound and similar compounds valuable tools in cancer research and drug development.

Immunofluorescence microscopy is a powerful technique to visualize the effects of compounds like this compound on the microtubule cytoskeleton. This document provides detailed protocols for immunofluorescence staining of microtubules in cultured cells treated with this compound, along with guidance for quantitative analysis and interpretation of the results.

Mechanism of Action

This compound exerts its biological effects by directly interacting with the tubulin protein, the fundamental building block of microtubules. The binding of this compound to β-tubulin prevents the formation of the tubulin heterodimers into protofilaments, which are essential for microtubule elongation. This leads to a net depolymerization of the microtubule network, disrupting the mitotic spindle and halting cell division.

Data Presentation

The following table summarizes key quantitative data for thiocolchicine, a closely related analogue of this compound, which provides a strong indication of the expected potency of this compound. It has been reported that this compound is equipotent to colchicine in its biological activity.[1]

ParameterValueCompoundSource
IC₅₀ for Tubulin Polymerization Inhibition 2.5 µMThiocolchicine
Tubulin Binding Affinity (Kᵢ) 0.7 µMThiocolchicine

Experimental Protocols

This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells following treatment with this compound.

Materials and Reagents
  • Mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Sterile glass coverslips or chamber slides

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or normal goat serum in PBS)

  • Primary antibody against α-tubulin or β-tubulin (mouse or rabbit monoclonal)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, goat anti-rabbit IgG Alexa Fluor 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis cell_seeding Seed cells on coverslips cell_adherence Allow cells to adhere (24h) cell_seeding->cell_adherence drug_treatment Treat with this compound cell_adherence->drug_treatment fixation Fixation drug_treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstaining secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging quant_analysis Quantitative Analysis imaging->quant_analysis

Experimental workflow for immunofluorescence staining.
Step-by-Step Protocol

  • Cell Seeding: Seed the chosen mammalian cell line onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control for microtubule disruption (e.g., colchicine or nocodazole).

    • Remove the old medium from the cells and replace it with the medium containing this compound or controls.

    • Incubate the cells for the desired duration (e.g., 4, 8, 16, or 24 hours).

  • Fixation:

    • Gently wash the cells three times with pre-warmed PBS.

    • Paraformaldehyde Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. This method preserves the overall cell morphology well.

    • Methanol (B129727) Fixation: Alternatively, fix with ice-cold methanol for 5-10 minutes at -20°C. This can sometimes enhance the visualization of microtubules.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If using paraformaldehyde fixation, add permeabilization buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is not necessary for methanol-fixed cells.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images of multiple fields of view for each treatment condition for subsequent quantitative analysis.

Quantitative Analysis

Visual inspection of immunofluorescence images can be subjective. Quantitative analysis provides objective data to assess the effects of this compound on the microtubule network.

Parameters for Quantification:
  • Microtubule Density: The percentage of the cytoplasmic area occupied by microtubules.

  • Average Microtubule Length: The average length of individual microtubule filaments.

  • Microtubule Integrity Score: A semi-quantitative score based on the degree of microtubule depolymerization (e.g., 0 = intact network, 4 = complete depolymerization).

  • Percentage of Cells in Mitosis: The proportion of cells exhibiting a mitotic spindle.

These parameters can be quantified using image analysis software such as ImageJ/Fiji or more specialized software packages.

Signaling Pathway

The disruption of microtubule dynamics by this compound initiates a signaling cascade that leads to cell cycle arrest and apoptosis.

G cluster_0 Microtubule Disruption cluster_1 Cellular Consequences drug This compound tubulin β-Tubulin Binding drug->tubulin inhibition Inhibition of Microtubule Polymerization tubulin->inhibition depolymerization Microtubule Depolymerization inhibition->depolymerization spindle_disruption Mitotic Spindle Disruption depolymerization->spindle_disruption mitotic_arrest G2/M Phase Arrest spindle_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Signaling pathway of this compound.

Troubleshooting

ProblemPossible CauseSolution
High Background Staining Inadequate blocking; Insufficient washing; Secondary antibody is non-specificIncrease blocking time or change blocking agent; Increase the number and duration of washes; Use a more specific secondary antibody.
Weak or No Signal Primary antibody concentration is too low; Inactive secondary antibody; Over-fixationOptimize primary antibody concentration; Use a fresh, properly stored secondary antibody; Reduce fixation time or use a different fixation method.
Microtubules Appear Fragmented in Control Cells Cells are not healthy; Sub-optimal fixationEnsure cells are healthy and not overgrown before fixation; Optimize fixation conditions (time, temperature, fixative).
Photobleaching Excessive exposure to excitation lightMinimize light exposure; Use an antifade mounting medium.

Conclusion

This application note provides a comprehensive guide for the immunofluorescence staining and analysis of microtubules in cells treated with this compound. The detailed protocols and guidelines for quantitative analysis will enable researchers to accurately assess the impact of this compound on the microtubule cytoskeleton. The provided diagrams offer a clear visualization of the experimental workflow and the underlying signaling pathway, aiding in the design and interpretation of experiments in the field of cancer research and drug development.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 3-Demethylthiocolchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylthiocolchicine is a semi-synthetic derivative of colchicine, a well-known natural product that inhibits microtubule polymerization. By binding to tubulin, this compound disrupts the formation of the mitotic spindle, a critical cellular structure for chromosome segregation during cell division. This interference with microtubule dynamics leads to an arrest of the cell cycle, primarily in the G2/M phase, and can subsequently trigger apoptosis in cancer cells. Due to its potent anti-mitotic activity and potentially lower toxicity compared to its parent compound, this compound is a compound of significant interest in cancer research and drug development.

Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle. This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.

Principle of Action

This compound, like other colchicine-site binding agents, exerts its biological effects by disrupting the dynamic instability of microtubules. This leads to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Persistent activation of the SAC due to microtubule disruption leads to a prolonged mitotic arrest, which can ultimately result in apoptotic cell death.

Data Presentation

Table 1: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells (24-hour treatment)

Treatment Concentration (µg/mL)% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
0 (Control)30.1 ± 1.56.9 ± 0.562.9 ± 1.0
0.128.5 ± 2.07.8 ± 0.563.7 ± 2.5
1019.3 ± 1.87.5 ± 0.373.2 ± 2.1
10012.5 ± 1.27.5 ± 0.380.0 ± 2.2

Data is presented as mean ± standard deviation and is based on a study by Ozturk et al. (2018) on colchicine.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: For cell detachment

  • 70% Ethanol: Ice-cold, for cell fixation

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for PI (typically ~617 nm).

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis A Seed cells in 6-well plates B Allow cells to adhere overnight A->B C Treat with this compound (various concentrations and a vehicle control) B->C D Incubate for a defined period (e.g., 24, 48 hours) C->D E Harvest cells by trypsinization D->E F Wash with cold PBS E->F G Fix cells in ice-cold 70% ethanol F->G H Store at -20°C (optional) G->H I Wash fixed cells with PBS H->I J Resuspend in PI staining solution I->J K Incubate in the dark at room temperature J->K L Analyze on a flow cytometer K->L M Data analysis to determine cell cycle distribution L->M G cluster_0 Microtubule Disruption cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction A This compound B Binds to β-tubulin A->B C Inhibition of microtubule polymerization B->C D Disruption of mitotic spindle C->D E Spindle Assembly Checkpoint (SAC) Activation D->E F Inhibition of Anaphase-Promoting Complex/Cyclosome (APC/C) E->F G Stabilization of Cyclin B1 F->G H Sustained CDK1/Cyclin B1 Activity G->H I G2/M Arrest H->I J Prolonged Mitotic Arrest I->J K Activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) J->K L Mitochondrial Outer Membrane Permeabilization K->L M Release of Cytochrome c L->M N Apoptosome formation and Caspase-9 activation M->N O Activation of executioner caspases (e.g., Caspase-3) N->O P Apoptosis O->P

Application Notes and Protocols for 3-Demethylthiocolchicine in Plant Polyploidy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for research and informational purposes only. The use of 3-Demethylthiocolchicine (3-DTC) for plant polyploidy induction is an area of ongoing research, and the information presented here is based on the known mechanisms of related compounds, such as colchicine (B1669291). Researchers should exercise caution and conduct preliminary dose-response experiments to determine the optimal concentrations and treatment durations for their specific plant species of interest.

Introduction

Polyploidy, the state of having more than two complete sets of chromosomes, is a significant phenomenon in plant evolution and a valuable tool in crop improvement. Polyploid plants often exhibit desirable traits such as larger organs (flowers, fruits, and leaves), increased biomass, and enhanced stress tolerance. The induction of polyploidy is commonly achieved through the application of antimitotic agents that disrupt microtubule formation during cell division, leading to chromosome doubling.

Colchicine, a well-known antimitotic agent, has been widely used for this purpose. However, its high toxicity can lead to low survival rates of treated plant material. This compound (3-DTC), a derivative of thiocolchicine, presents a potentially safer and equally effective alternative. Scientific studies have shown that 3-DTC exhibits potent antimitotic activity by binding to tubulin, the building block of microtubules, with an affinity comparable to that of colchicine. Notably, research in animal models suggests that 3-DTC may be significantly less toxic than colchicine, making it a promising candidate for use in plant breeding and agricultural biotechnology.

These application notes provide a comprehensive overview of the potential use of 3-DTC for inducing polyploidy in plants, including its mechanism of action, proposed experimental protocols, and methods for verifying polyploidy.

Mechanism of Action

This compound, like its parent compound colchicine, functions as a mitotic inhibitor. Its primary mode of action is the disruption of the spindle fiber apparatus during mitosis.

Signaling Pathway of Mitotic Disruption by 3-DTC

G cluster_cell Plant Cell 3-DTC 3-DTC Tubulin_dimers α/β-Tubulin Dimers 3-DTC->Tubulin_dimers Binds to Microtubule_polymerization Microtubule Polymerization Tubulin_dimers->Microtubule_polymerization Spindle_fibers Mitotic Spindle Formation Microtubule_polymerization->Spindle_fibers Chromosome_segregation Chromosome Segregation Spindle_fibers->Chromosome_segregation Polyploid_cell Polyploid Cell (2n -> 4n) Chromosome_segregation->Polyploid_cell Inhibition leads to

Caption: Mechanism of 3-DTC induced polyploidy.

The process can be summarized in the following steps:

  • Uptake: 3-DTC is absorbed by the plant cells.

  • Tubulin Binding: Inside the cell, 3-DTC binds to tubulin dimers.

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules.

  • Spindle Disruption: The lack of microtubule formation disrupts the assembly of the mitotic spindle.

  • Metaphase Arrest: Without a functional spindle, sister chromatids cannot segregate to opposite poles of the cell during anaphase.

  • Endoreduplication: The cell cycle arrests at metaphase, but the cell may re-enter the cell cycle without completing cytokinesis, resulting in a nucleus with a doubled chromosome number (e.g., from diploid to tetraploid).

Proposed Experimental Protocols

Due to the limited availability of specific protocols for 3-DTC in plant polyploidy induction, the following methodologies are extrapolated from established colchicine protocols. It is crucial to perform a dose-response curve for each new plant species to determine the optimal concentration and duration of treatment.

Table 1: Proposed Starting Concentrations and Durations for 3-DTC Treatment
Plant MaterialProposed 3-DTC Concentration Range (%)Proposed Treatment DurationApplication Method
Seeds0.05 - 0.56 - 48 hoursSoaking
Seedlings (Shoot Apices)0.1 - 1.012 - 72 hoursDroplet application / Cotton plug
In vitro Shoots/Explants0.01 - 0.224 - 96 hoursIncorporation into culture medium
Protoplasts0.005 - 0.112 - 48 hoursIncorporation into culture medium
Protocol 1: Seed Treatment

This method is suitable for plants that can be propagated from seed.

Workflow for Seed Treatment

G Start Start Seed_selection Select healthy, viable seeds Start->Seed_selection Sterilization Surface sterilize seeds Seed_selection->Sterilization Soaking Soak seeds in 3-DTC solution Sterilization->Soaking Rinsing Rinse seeds with sterile water Soaking->Rinsing Germination Germinate seeds on appropriate medium Rinsing->Germination Acclimatization Acclimatize seedlings Germination->Acclimatization Ploidy_analysis Verify ploidy level (Flow Cytometry/Chromosome Counting) Acclimatization->Ploidy_analysis End End Ploidy_analysis->End

Caption: Experimental workflow for seed treatment.

Materials:

  • Viable seeds of the target plant species

  • This compound (3-DTC)

  • Dimethyl sulfoxide (B87167) (DMSO, optional, to aid dissolution)

  • Sterile distilled water

  • Beakers or flasks

  • Shaker (optional)

  • Germination medium (e.g., filter paper, agar, or soil)

  • Growth chamber or greenhouse

Procedure:

  • Prepare 3-DTC Stock Solution: Prepare a stock solution of 3-DTC (e.g., 1% w/v) in sterile distilled water. A small amount of DMSO (e.g., 0.5-1%) can be used to aid dissolution. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Seed Sterilization: Surface sterilize the seeds using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute followed by 10% bleach solution for 10-15 minutes and rinsing with sterile water).

  • Treatment: Immerse the sterilized seeds in the 3-DTC solution. It is advisable to use a range of concentrations and durations (see Table 1). Agitate the seeds gently on a shaker to ensure uniform treatment. A control group of seeds should be soaked in sterile distilled water (with DMSO if used in the treatment groups).

  • Rinsing: After the treatment period, decant the 3-DTC solution and rinse the seeds thoroughly with sterile distilled water (3-5 times) to remove any residual chemical.

  • Germination: Place the rinsed seeds on a suitable germination medium and incubate under optimal conditions for the species.

  • Data Collection: Monitor and record the germination rate and seedling survival rate. Observe for any morphological changes that may indicate polyploidy (e.g., thicker stems, broader and darker leaves).

  • Ploidy Verification: Once the seedlings are established, perform ploidy analysis using flow cytometry or chromosome counting.

Protocol 2: Seedling Treatment (Shoot Apex Application)

This method is useful for treating seedlings directly and is often applied to the apical meristem where active cell division occurs.

Materials:

  • Healthy seedlings at the 2-4 leaf stage

  • 3-DTC solutions (as prepared in Protocol 1)

  • Micropipette or dropper

  • Sterile cotton wool (optional)

  • Growth chamber or greenhouse

Procedure:

  • Prepare Seedlings: Grow seedlings until they have reached the 2-4 leaf stage.

  • Application: Apply a small drop (e.g., 10-50 µL) of the 3-DTC solution directly to the apical meristem of each seedling. Repeat the application daily for a set number of days (e.g., 3-7 days). Alternatively, a small piece of cotton wool soaked in the 3-DTC solution can be placed on the apical meristem and kept moist.

  • Control Group: Treat a control group of seedlings with sterile distilled water (with DMSO if applicable).

  • Growth and Observation: Grow the treated seedlings under optimal conditions and observe for morphological changes and any signs of toxicity.

  • Ploidy Verification: After a period of growth, collect young leaf tissue from newly developed leaves for ploidy analysis.

Verification of Polyploidy

It is essential to confirm the ploidy level of the treated plants. The two most common and reliable methods are flow cytometry and chromosome counting.

Flow Cytometry

Flow cytometry is a rapid and accurate method for estimating the nuclear DNA content of a large number of cells. The principle is that the fluorescence intensity of a DNA-staining dye is directly proportional to the DNA content.

Workflow for Flow Cytometry Analysis

G Start Start Sample_collection Collect young leaf tissue Start->Sample_collection Chopping Finely chop tissue in nuclei extraction buffer Sample_collection->Chopping Filtering Filter the suspension to isolate nuclei Chopping->Filtering Staining Stain nuclei with a fluorescent dye (e.g., PI) Filtering->Staining Analysis Analyze on a flow cytometer Staining->Analysis Data_interpretation Interpret histograms to determine ploidy level Analysis->Data_interpretation End End Data_interpretation->End

Caption: Workflow for ploidy verification by flow cytometry.

Brief Protocol:

  • Sample Preparation: Excise a small piece of young, healthy leaf tissue from both the treated and a known diploid control plant.

  • Nuclei Extraction: Finely chop the leaf tissue in a petri dish containing a nuclei extraction buffer (e.g., Galbraith's buffer).

  • Filtration: Filter the resulting suspension through a nylon mesh (e.g., 30-50 µm) to remove large debris.

  • Staining: Add a DNA-specific fluorescent stain (e.g., propidium (B1200493) iodide, PI) and an RNase to the nuclear suspension.

  • Analysis: Analyze the sample on a flow cytometer. The G1 peak of the treated sample will be compared to the G1 peak of the diploid control. A tetraploid sample will have a G1 peak at approximately double the fluorescence intensity of the diploid control.

Chromosome Counting

This is a direct method to determine the exact chromosome number. It is more labor-intensive than flow cytometry but provides definitive proof of polyploidy.

Brief Protocol:

  • Sample Collection: Collect actively dividing tissue, such as root tips.

  • Pre-treatment: Treat the root tips with a mitotic arresting agent (e.g., cold water, 8-hydroxyquinoline) to accumulate cells in metaphase.

  • Fixation: Fix the root tips in a fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid).

  • Hydrolysis: Hydrolyze the root tips in acid (e.g., 1M HCl) to soften the tissue.

  • Staining: Stain the chromosomes with a suitable stain (e.g., acetocarmine or Feulgen stain).

  • Squashing: Gently squash the stained root tip on a microscope slide.

  • Microscopy: Observe the cells under a high-power microscope and count the chromosomes in well-spread metaphase plates.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison.

Table 2: Example Data Table for Seed Treatment Experiment
3-DTC Conc. (%)Treatment Duration (h)Germination Rate (%)Survival Rate (%)Polyploidy Induction Rate (%)
0 (Control)2495920
0.11290855
0.124857812
0.212827515
0.224756525

Conclusion

This compound holds promise as an effective and potentially less toxic alternative to colchicine for inducing polyploidy in plants. The proposed protocols provide a starting point for researchers to explore its application. Careful optimization of concentration and treatment duration for each plant species is critical for success. The use of reliable verification methods such as flow cytometry and chromosome counting is essential to confirm the induction of polyploidy. Further research is needed to establish standardized protocols and to fully evaluate the benefits of 3-DTC in plant breeding programs.

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-Demethylthiocolchicine (3-DTC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 3-Demethylthiocolchicine (3-DTC).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (3-DTC) and why is it challenging to dissolve?

The difficulty in dissolving 3-DTC in aqueous solutions stems from its complex, multi-ring structure which is largely hydrophobic. While it possesses some polar functional groups, the overall lipophilicity of the molecule hinders its interaction with water molecules.

Q2: What are the primary methods to improve the aqueous solubility of 3-DTC for in vitro experiments?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like 3-DTC. The most common and accessible methods for a research setting include:

  • pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the overall solvating capacity of the solution.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic 3-DTC molecule within a cyclodextrin (B1172386) cavity can significantly improve its aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.

The choice of method will depend on the specific requirements of the experiment, including the desired final concentration, the tolerance of the experimental system (e.g., cell culture) to additives, and the required stability of the solution.

Q3: How does pH adjustment affect the solubility and stability of 3-DTC?

A3: While specific data for 3-DTC is unavailable, studies on the related compound colchicine (B1669291) show that its structure is stable in aqueous solutions at pH values between 2 and 12 at room temperature. However, at 40°C, colchicine is only stable between pH 2 and 10[5]. It is reasonable to assume that 3-DTC has a similar stability profile. The presence of a phenolic hydroxyl group in 3-DTC suggests that its solubility may increase in alkaline conditions (pH > 8) due to deprotonation, forming a more soluble phenoxide ion. However, the potential for degradation at extreme pH values and elevated temperatures must be considered. It is crucial to empirically determine the optimal pH for both solubility and stability for your specific experimental conditions.

Q4: Which co-solvents are recommended for solubilizing 3-DTC, and what are the potential drawbacks?

A4: For compounds with poor aqueous solubility, common water-miscible organic co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs). Thiocolchicoside (B1682803) is reportedly slightly soluble in ethanol[1] and soluble in DMSO at approximately 5 mg/mL[3]. These are good starting points for 3-DTC.

Potential Drawbacks:

  • Toxicity: Co-solvents can be toxic to cells, especially at higher concentrations. It is essential to keep the final concentration of the co-solvent in the experimental medium as low as possible (typically <0.5% for DMSO in cell-based assays) and to include a vehicle control.

  • Precipitation upon Dilution: A stock solution of 3-DTC in a pure co-solvent may precipitate when diluted into an aqueous buffer. It is crucial to add the stock solution to the aqueous medium slowly while vortexing to ensure proper mixing and minimize precipitation.

Q5: How can cyclodextrins be used to improve the solubility of 3-DTC?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like 3-DTC, forming an "inclusion complex" that is more soluble in water[6][7]. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their higher aqueous solubility and lower toxicity compared to native cyclodextrins. The formation of an inclusion complex can significantly enhance the apparent water solubility of the guest molecule[6].

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution of the stock. The compound's solubility limit in the final aqueous medium is exceeded. The rate of dilution is too fast.- Perform a solubility test to determine the maximum soluble concentration in your final medium. - Decrease the final concentration of the compound. - Add the stock solution dropwise to the aqueous medium while vortexing vigorously. - Consider slightly increasing the percentage of co-solvent in the final medium if the experimental system allows.
Particulates are visible in the stock solution. The compound is not fully dissolved. The compound may have degraded or precipitated during storage.- Use mechanical agitation such as vortexing or sonication to aid dissolution. - Gentle warming may help, but be cautious of potential degradation. - If precipitation occurred during storage, attempt to redissolve using the methods above. If unsuccessful, prepare a fresh stock solution. - If insoluble impurities are suspected, the solution can be filtered through a 0.22 µm syringe filter, but this may reduce the concentration of the dissolved compound.
Inconsistent experimental results. Variability in the preparation of the compound solution. Degradation of the compound in solution.- Prepare a fresh stock solution for each experiment. - If storing stock solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light, as colchicine and its derivatives can be light-sensitive[8]. - Ensure the final concentration of any additives (co-solvents, cyclodextrins) is consistent across all experiments.
Cell toxicity observed in in vitro assays. The concentration of the co-solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the tested concentration.- Ensure the final concentration of the co-solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Run a vehicle control (medium with the same concentration of co-solvent but without the compound) to differentiate between co-solvent and compound toxicity. - Perform a dose-response curve to determine the cytotoxic concentration of 3-DTC.

Data Summary

Table 1: Solubility Data for Thiocolchicoside (as a proxy for 3-DTC)

Solvent/Medium Solubility Reference
WaterSparingly soluble[1][2]
Ethanol (96%)Slightly soluble[1]
Acetone (B3395972)Practically insoluble[1]
MethanolSlightly soluble (with heating)[9]
Dimethyl sulfoxide (DMSO)~5 mg/mL[3]
Dimethylformamide~1 mg/mL[3]
PBS (pH 7.2)~5 mg/mL[3]

Note: This data is for thiocolchicoside and should be used as a guideline only. The actual solubility of 3-DTC must be determined experimentally.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of a High-Concentration Stock Solution:

    • Weigh out the desired amount of 3-DTC powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the solution vigorously until the 3-DTC is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Preparation of the Final Working Solution:

    • Warm the stock solution to room temperature before use.

    • Vortex the stock solution briefly.

    • To prepare the final working solution, add the stock solution dropwise to the pre-warmed aqueous buffer or cell culture medium while vortexing. This gradual dilution is critical to prevent precipitation.

    • The final concentration of DMSO should be kept to a minimum, ideally below 0.5%.

Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation (Kneading Method)
  • Molar Ratio Determination:

    • Determine the molar ratio of 3-DTC to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio is a common starting point.

  • Complex Formation (Kneading):

    • Weigh the appropriate amounts of 3-DTC and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Gradually add the 3-DTC powder to the paste and knead for 30-60 minutes.

    • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Preparation of the Aqueous Solution:

    • The dried complex can then be dissolved in the desired aqueous buffer.

    • Determine the concentration of 3-DTC in the solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: Nanoparticle Formulation (Reprecipitation Method)
  • Preparation of the Organic Phase:

    • Dissolve 3-DTC in a suitable water-miscible organic solvent, such as acetone or DMSO, to create a concentrated solution (e.g., 1-10 mg/mL).

  • Nanoprecipitation:

    • Place the desired volume of water (the anti-solvent) in a beaker and stir vigorously with a magnetic stirrer.

    • Rapidly inject the 3-DTC organic solution into the stirred water. The rapid solvent exchange will cause the 3-DTC to precipitate as nanoparticles.

    • The ratio of the organic solvent to water is a critical parameter to control particle size.

  • Solvent Removal and Concentration:

    • The organic solvent is typically removed by evaporation under reduced pressure (e.g., using a rotary evaporator).

    • The resulting aqueous suspension of 3-DTC nanoparticles can be concentrated if necessary using techniques like ultracentrifugation.

Visualizations

experimental_workflow_cosolvent cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3-DTC Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol add_to_buffer Add Stock to Aqueous Buffer (dropwise with vortexing) stock_sol->add_to_buffer Dilute working_sol Final Working Solution add_to_buffer->working_sol

Caption: Workflow for solubilizing 3-DTC using a co-solvent.

experimental_workflow_cyclodextrin cluster_complexation Inclusion Complex Formation cluster_solution Aqueous Solution Preparation weigh Weigh 3-DTC and HP-β-CD paste Form HP-β-CD paste with water/ethanol weigh->paste knead Knead 3-DTC into paste paste->knead dry Dry the paste knead->dry complex Solid 3-DTC/HP-β-CD Complex dry->complex dissolve_complex Dissolve Complex in Aqueous Buffer complex->dissolve_complex Solubilize final_sol Final Aqueous Solution dissolve_complex->final_sol

Caption: Workflow for improving 3-DTC solubility via cyclodextrin complexation.

experimental_workflow_nanoparticle cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve_drug Dissolve 3-DTC in Organic Solvent organic_sol 3-DTC Solution dissolve_drug->organic_sol inject Rapidly Inject Organic Solution organic_sol->inject stir_water Stir Water (Anti-solvent) stir_water->inject nanosuspension Nanoparticle Suspension inject->nanosuspension

Caption: Workflow for 3-DTC nanoparticle formulation by reprecipitation.

References

Technical Support Center: Optimizing 3-Demethylthiocolchicine (3-DTC) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 3-Demethylthiocolchicine (3-DTC)?

A1: this compound, a derivative of colchicine, functions primarily as a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).

Q2: What is a typical starting concentration range for 3-DTC in in vitro experiments?

A2: The optimal concentration of 3-DTC is highly dependent on the specific cell line and the experimental endpoint being measured. Based on data from related compounds like thiocolchicine, a starting concentration range of 0.1 nM to 10 µM is recommended for initial cell viability and proliferation assays.[1] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare a stock solution of 3-DTC?

A3: 3-DTC is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the powdered 3-DTC in sterile DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[2] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3]

Q4: How does 3-DTC affect the cell cycle?

A4: By disrupting microtubule dynamics, 3-DTC interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to an arrest of cells in the G2/M phase of the cell cycle.[4][5][6] Prolonged arrest at this checkpoint can trigger apoptotic pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of 3-DTC - Suboptimal Concentration: The concentration of 3-DTC may be too low for the specific cell line. - Compound Degradation: Improper storage of the stock solution. - Cell Line Resistance: The cell line may have intrinsic or acquired resistance to microtubule inhibitors.- Perform a dose-response experiment with a wider concentration range. - Prepare fresh stock and working solutions. Ensure proper storage at -20°C or -80°C, protected from light.[4] - Verify the sensitivity of your cell line from literature or test a different cell line. Consider mechanisms of resistance such as overexpression of specific tubulin isotypes.[7]
High variability in results - Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. - Compound Precipitation: 3-DTC may precipitate in the culture medium, especially at higher concentrations.[4] - Edge Effects in Plates: Evaporation from wells on the edge of the plate can concentrate the compound.- Ensure a homogenous cell suspension before seeding and use appropriate techniques for even distribution. - Visually inspect for precipitates after adding the working solution to the medium. Prepare fresh dilutions and consider pre-warming the media.[2] - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Unexpected cell death at low concentrations - Solvent Toxicity: High final concentration of the solvent (e.g., DMSO). - Contamination: Microbial contamination of cell cultures or reagents.- Ensure the final DMSO concentration is below 0.5%.[2][3] Run a vehicle control (media with the same DMSO concentration without 3-DTC). - Regularly check cultures for signs of contamination and use aseptic techniques.

Data Presentation

Table 1: IC50 Values of Thiocolchicine (a related compound) in Various Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50 Value
MDA-MB-231Breast CancerProliferation0.6 nM[1]
MCF-7 ADRrBreast Cancer (MDR)Proliferation400 nM[1]
CEM-VBLLeukemia (MDR)Proliferation50 nM[1]
SKOV-3Ovarian CancerCytotoxicity8 nM (10-Methylthiocolchicine)[1]
HT-29Colon CancerCytotoxicityApoptosis induced at 1 µg/ml[1]
A549Lung CancerCell CycleG2/M Arrest[1]
LoVoColon CancerCytotoxicity0.021 µM[8]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT) Assay

This protocol outlines the steps to determine the effect of 3-DTC on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

  • 3-DTC stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-DTC in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Carefully remove the medium from the wells and add 100 µL of the prepared 3-DTC dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of 3-DTC on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][11][12][13][14][15]

Materials:

  • 3-DTC stock solution (10 mM in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 3-DTC (including a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 1000 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram to visualize the cell cycle distribution (G1, S, and G2/M phases).

Protocol 3: In Vitro Microtubule Polymerization/Depolymerization Assay

This assay measures the direct effect of 3-DTC on the polymerization of purified tubulin.[16][17][18]

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer

  • 3-DTC

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin in polymerization buffer with GTP.

  • Add different concentrations of 3-DTC or a vehicle control to the wells. Include a known microtubule inhibitor (e.g., colchicine) as a positive control and a microtubule stabilizer (e.g., paclitaxel) as a negative control for depolymerization assays.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in optical density (absorbance) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance values over time to visualize the kinetics of tubulin polymerization. A decrease in the rate and extent of polymerization in the presence of 3-DTC indicates its inhibitory effect.

Visualizations

experimental_workflow Experimental Workflow for 3-DTC In Vitro Testing cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis prep_stock Prepare 3-DTC Stock Solution (10 mM in DMSO) viability Cell Viability Assay (e.g., MTT) prep_stock->viability tubulin_poly Microtubule Polymerization Assay prep_stock->tubulin_poly prep_cells Culture and Seed Cells prep_cells->viability ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western_blot Western Blot (NF-κB, Apoptotic Proteins) ic50->western_blot

Caption: A typical experimental workflow for characterizing the in vitro effects of 3-DTC.

signaling_pathway Proposed Signaling Pathway of 3-DTC dtc This compound (3-DTC) tubulin Tubulin dtc->tubulin Binds to nfkb_inhibition Inhibition of NF-κB Pathway dtc->nfkb_inhibition May Inhibit* microtubule Microtubule Polymerization tubulin->microtubule Inhibits g2m G2/M Phase Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis survival_proteins Decreased Expression of Cell Survival Proteins (Bcl-2, XIAP, etc.) nfkb_inhibition->survival_proteins survival_proteins->apoptosis

Caption: Proposed signaling cascade initiated by 3-DTC, leading to apoptosis. *Based on data for the related compound thiocolchicoside.[19]

References

stability and degradation of 3-Demethylthiocolchicine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Demethylthiocolchicine (3-DTC) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-DTC) and what is its primary mechanism of action?

A1: this compound (3-DTC) is a derivative of thiocolchicine, a naturally occurring compound. Its primary mechanism of action, similar to other colchicinoids, is the inhibition of tubulin polymerization. By binding to tubulin, 3-DTC disrupts the formation of microtubules, which are essential for various cellular processes, including mitosis, cell motility, and intracellular transport. This disruption can lead to cell cycle arrest and apoptosis. Additionally, its parent compound, thiocolchicoside (B1682803), is known to act as a competitive antagonist of GABA-A receptors, suggesting a potential secondary mechanism for 3-DTC.

Q2: What are the best practices for preparing and storing 3-DTC stock solutions?

A2: To ensure the stability and potency of 3-DTC, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For long-term storage, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For short-term use, refrigerated storage at 2-8°C for a few days may be acceptable, but it is advisable to prepare fresh dilutions in culture media for each experiment.

Q3: Is 3-DTC stable in aqueous cell culture media?

A3: Based on studies of the parent compound thiocolchicoside, 3-DTC is susceptible to degradation in aqueous solutions, particularly under acidic and basic conditions. Factors such as the pH of the cell culture medium, exposure to light, and elevated temperatures can accelerate its degradation. Therefore, for lengthy experiments, it is crucial to consider the stability of 3-DTC and its potential degradation over time.

Q4: How can I determine the stability of 3-DTC in my specific cell culture setup?

A4: To determine the stability of 3-DTC in your experimental conditions, it is recommended to perform a stability study. This involves incubating 3-DTC in your cell culture medium (with and without serum) at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining 3-DTC at each time point can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section.

Q5: What are the potential degradation products of 3-DTC in cell culture media?

A5: While specific degradation products of 3-DTC in cell culture media have not been extensively characterized in the literature, forced degradation studies of its parent compound, thiocolchicoside, show that hydrolysis can lead to the formation of various related compounds. It is plausible that in a cell culture environment, 3-DTC may undergo further demethylation, oxidation, or hydrolysis, leading to a loss of activity.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of 3-DTC in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of 3-DTC in stock solution - Ensure stock solutions are stored properly (aliquoted, at -20°C or -80°C, protected from light).- Avoid repeated freeze-thaw cycles.- Prepare fresh stock solutions if stability is uncertain.
Degradation of 3-DTC in cell culture medium during the experiment - Determine the half-life of 3-DTC in your specific culture medium (see Experimental Protocols).- For long-term experiments (>24 hours), consider replenishing the medium with fresh 3-DTC at regular intervals.- Minimize exposure of media containing 3-DTC to light.
Suboptimal concentration of 3-DTC - Perform a dose-response curve to determine the optimal effective concentration for your cell line and assay.
Interaction with media components - Serum proteins can bind to small molecules, reducing their effective concentration. Test the effect of different serum concentrations on 3-DTC activity.[1][2]
Cell density and metabolism - Higher cell densities may lead to faster metabolism of the compound. Standardize cell seeding density across experiments.
Issue 2: High variability in results between replicate experiments.
Possible Cause Troubleshooting Steps
Inconsistent preparation of 3-DTC working solutions - Ensure accurate and consistent dilution of the stock solution for each experiment.- Vortex working solutions thoroughly before adding to cell cultures.
Variations in cell culture conditions - Maintain consistent cell passage numbers, confluency, and media formulations between experiments.
Light-induced degradation of 3-DTC - Protect all solutions containing 3-DTC, as well as the cell culture plates during incubation, from direct light exposure.
pH fluctuations in the culture medium - Ensure the cell culture medium is properly buffered and the pH remains stable throughout the experiment, as 3-DTC is susceptible to pH-dependent degradation.

Data Presentation

Table 1: Illustrative Stability of this compound (3-DTC) in Cell Culture Media at 37°C

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in 3-DTC stability. Actual stability should be determined experimentally.

Time (Hours)% Remaining 3-DTC (DMEM + 10% FBS, pH 7.4)% Remaining 3-DTC (DMEM, no serum, pH 7.4)% Remaining 3-DTC (DMEM + 10% FBS, pH 6.8)% Remaining 3-DTC (DMEM + 10% FBS, pH 8.0)
0100100100100
495929088
888838175
2465585545
4840302515

Table 2: Factors Influencing the Stability of this compound in Cell Culture

FactorEffect on StabilityRecommendations
pH Increased degradation at acidic and basic pH.[3]Maintain a stable, physiological pH (7.2-7.4) in the cell culture medium.
Temperature Higher temperatures accelerate degradation.Incubate at the recommended temperature for the cell line (typically 37°C). Avoid prolonged exposure to higher temperatures.
Light Susceptible to photodegradation.Protect stock solutions and experimental setups from light.
Serum May offer some protection from degradation through protein binding but can also reduce bioavailability.[1][2]Evaluate the effect of serum concentration on both stability and activity.

Experimental Protocols

Protocol 1: Determination of 3-DTC Stability in Cell Culture Medium by HPLC

Objective: To quantify the degradation of 3-DTC in a specific cell culture medium over time.

Materials:

  • This compound (3-DTC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier (HPLC grade)

Procedure:

  • Preparation of 3-DTC Solution: Prepare a concentrated stock solution of 3-DTC in DMSO. Spike pre-warmed (37°C) cell culture medium (with and without serum) with the 3-DTC stock solution to the final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

  • Incubation: Aliquot the 3-DTC-containing medium into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for each condition. The t=0 sample serves as the initial concentration reference.

  • Sample Preparation: To precipitate proteins, add an equal volume of cold acetonitrile to each media sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a suitable C18 reverse-phase column. An isocratic or gradient elution with a mobile phase of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%) is typically effective. Monitor the elution at the wavelength of maximum absorbance for 3-DTC.

  • Data Analysis: Quantify the peak area of 3-DTC at each time point. Calculate the percentage of 3-DTC remaining relative to the t=0 sample. Plot the percentage of remaining 3-DTC against time to determine the degradation profile. The half-life (t₁/₂) can be calculated from the first-order degradation rate constant (k).

Mandatory Visualizations

Signaling Pathway Diagrams

Inhibition_of_Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Effect of 3-DTC cluster_2 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Alpha-Tubulin->Tubulin_Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin_Dimer DTC_Complex 3-DTC-Tubulin Complex Beta-Tubulin->DTC_Complex Binding Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Inflammasome Inflammasome Activation Block Microtubule->Inflammasome Disruption of Assembly Chemotaxis Inhibition of Chemotaxis Microtubule->Chemotaxis Disruption of Cell Motility DTC 3-Demethyl- thiocolchicine (3-DTC) DTC->Beta-Tubulin DTC_Complex->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis GABAa_Receptor_Antagonism cluster_1 Postsynaptic Membrane GABA GABA GABAa_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAa_Receptor Binds to Chloride_Influx Cl- Influx GABAa_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibitory Signal) Chloride_Influx->Hyperpolarization DTC 3-Demethyl- thiocolchicine (3-DTC) DTC->GABAa_Receptor Competitive Antagonist Stability_Assay_Workflow start Start prep_solution Prepare 3-DTC solution in cell culture medium start->prep_solution incubation Incubate at 37°C, 5% CO₂ prep_solution->incubation sampling Collect samples at various time points (0, 2, 4, 8, 24, 48h) incubation->sampling protein_precipitation Protein Precipitation (e.g., with acetonitrile) sampling->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation hplc_analysis Analyze supernatant by HPLC centrifugation->hplc_analysis data_analysis Quantify peak area and calculate % remaining hplc_analysis->data_analysis end End data_analysis->end

References

troubleshooting inconsistent results in 3-Demethylthiocolchicine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Demethylthiocolchicine (3-DTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results that may be encountered during their work with 3-DTC.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-DTC) and what is its primary mechanism of action?

A1: this compound (NSC 361792) is a synthetic analogue of colchicine (B1669291) and a degradation product of the muscle relaxant thiocolchicoside.[1] Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, 3-DTC disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2][3][4] This disruption leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).

Q2: How should this compound be stored to ensure its stability?

A2: To ensure the stability and longevity of this compound, it should be stored as a solid at -20°C.[1] Some suppliers recommend storage at 2-8°C in a refrigerator under an inert atmosphere, especially for long-term storage.[5][6] It is also advised to protect the compound from light and moisture by storing it in a tightly sealed container.[7] For stock solutions, it is best practice to prepare aliquots to minimize freeze-thaw cycles. The stability of 3-DTC in solid form is reported to be at least four years when stored correctly.[1]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in organic solvents such as chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[1][] For cell culture experiments, DMSO is a common choice for preparing stock solutions. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Q4: Is this compound cytotoxic to all cell lines?

A4: The cytotoxic effects of this compound can vary significantly between different cell lines. Its activity is dependent on factors such as the cell line's proliferation rate, expression of tubulin isoforms, and the presence of drug efflux pumps. It has shown antiproliferative activity against various human cancer cell lines, including lung, breast, and colon adenocarcinoma.[9]

Troubleshooting Guide

Issue 1: Reduced or No Observed Cytotoxic/Antimitotic Activity

  • Possible Cause: Degradation of the compound due to improper storage.

    • Recommendation: Ensure that 3-DTC and its solutions are stored at the correct temperature (-20°C or 2-8°C as per supplier) and protected from light.[1][5][6] Prepare fresh working solutions from a frozen stock for each experiment.

  • Possible Cause: Suboptimal concentration for the specific cell line being used.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your cell line. The effective concentration of 3-DTC can vary widely.

  • Possible Cause: Cell line resistance.

    • Recommendation: Some cell lines may exhibit intrinsic or acquired resistance to anti-tubulin agents. This can be due to overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin. Consider using a different cell line or a combination therapy approach.

  • Possible Cause: Insufficient incubation time.

    • Recommendation: The effects of 3-DTC on cell viability and proliferation are time-dependent. Ensure that the incubation period is sufficient for the compound to exert its effects, typically ranging from 24 to 72 hours for cytotoxicity assays.

Issue 2: High Variability and Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent cell culture conditions.

    • Recommendation: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Changes in these parameters can affect cell health and their response to treatment.

  • Possible Cause: Pipetting errors or inaccurate drug concentration.

    • Recommendation: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step to maintain accuracy.

  • Possible Cause: Edge effects in multi-well plates.

    • Recommendation: To minimize evaporation and temperature fluctuations in the outer wells of a plate, which can lead to variability, consider not using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS.

  • Possible Cause: Contamination of cell cultures.

    • Recommendation: Regularly check your cell cultures for signs of microbial contamination. Contamination can significantly alter cellular responses to drugs.

Issue 3: Unexpected Off-Target Effects

  • Possible Cause: The concentration of 3-DTC used is too high.

    • Recommendation: High concentrations of any compound can lead to non-specific, off-target effects. Use the lowest effective concentration determined from your dose-response studies to minimize these effects.

  • Possible Cause: The observed effect is independent of tubulin binding.

    • Recommendation: While the primary target of 3-DTC is tubulin, like many small molecules, it may have other cellular targets.[10] To confirm that the observed phenotype is due to tubulin disruption, consider rescue experiments or using other agents that target microtubule dynamics through different mechanisms.

Data Presentation

Table 1: Antiproliferative Activity (IC50) of this compound Analogs in Human Cancer Cell Lines

CompoundA549 (Lung Adenocarcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)LoVo (Colon Adenocarcinoma) IC50 (µM)
1-demethylthiocolchicine (Compound 3)>10>10>10
Compound 4a (acetyl ester of 1-demethylthiocolchicine)0.48 ± 0.150.10 ± 0.020.11 ± 0.02

Data extracted from a study on regioselectively demethylated colchicine and thiocolchicine (B1684108) analogs.[9]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-DTC in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 3-DTC. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Reagent Verify 3-DTC Integrity (Storage, Age, Solubility) Start->Check_Reagent Check_Cells Assess Cell Health & Culture Conditions (Passage #, Density, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentrations, Incubation Time, Pipetting) Start->Check_Protocol Check_Reagent->Check_Cells No Issue New_Reagent Prepare Fresh/New 3-DTC Stock Check_Reagent->New_Reagent Issue Found Check_Cells->Check_Protocol No Issue Standardize_Culture Standardize Cell Culture Practices Check_Cells->Standardize_Culture Issue Found Optimize_Protocol Optimize Protocol (Dose-response, Time-course) Check_Protocol->Optimize_Protocol Issue Found Consistent_Results Consistent Results Achieved Optimize_Protocol->Consistent_Results Standardize_Culture->Consistent_Results New_Reagent->Consistent_Results

Caption: Troubleshooting workflow for inconsistent 3-DTC experimental results.

G cluster_workflow General Experimental Workflow for 3-DTC Cytotoxicity Assay Start Start Step1 Prepare 3-DTC Stock Solution (e.g., 10 mM in DMSO) Start->Step1 Step2 Seed Cells in Multi-well Plate Step1->Step2 Step3 Allow Cells to Adhere (24h) Step2->Step3 Step4 Prepare Serial Dilutions of 3-DTC Step3->Step4 Step5 Treat Cells with 3-DTC Step4->Step5 Step6 Incubate (24-72h) Step5->Step6 Step7 Perform Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Step6->Step7 Step8 Measure Signal (e.g., Absorbance) Step7->Step8 Step9 Analyze Data and Determine IC50 Step8->Step9 End End Step9->End

Caption: A typical workflow for assessing the cytotoxicity of 3-DTC.

G cluster_pathway Proposed Signaling Pathway of this compound DTC This compound (3-DTC) Tubulin α/β-Tubulin Dimers DTC->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Spindle Disruption Microtubule_Disruption->Mitotic_Arrest Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Arrest->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2 Bcl-2 Family Modulation Cell_Cycle_Arrest->Bcl2 Caspase Caspase Activation Apoptosis->Caspase Bcl2->Apoptosis

Caption: The proposed mechanism of action for 3-DTC leading to apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of 3-Demethylthiocolchicine (3-DTC) in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing and troubleshooting the off-target effects of 3-Demethylthiocolchicine (3-DTC), a microtubule-targeting agent. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-DTC) and what is its primary mechanism of action?

This compound (3-DTC) is a synthetic derivative of thiocolchicoside, a natural glucoside from the plant Gloriosa superba, and an analog of colchicine (B1669291). Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, the main component of microtubules, 3-DTC disrupts microtubule dynamics, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis. This anti-mitotic activity makes it a compound of interest for cancer research.

Q2: What are off-target effects and why are they a concern with 3-DTC?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For 3-DTC, the on-target effect is the disruption of microtubule function. However, like many small molecule inhibitors, 3-DTC can interact with other cellular proteins, especially at higher concentrations. These off-target interactions can lead to misleading experimental results, cellular toxicity unrelated to microtubule disruption, and a lack of specificity in the observed phenotype. While specific off-target proteins for 3-DTC are not extensively documented in publicly available literature, the potential for such effects is a critical consideration in experimental design and data interpretation.

Q3: What are the common indicators of potential off-target effects in my 3-DTC experiments?

Common signs that you might be observing off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed with 3-DTC treatment is not replicated when tubulin expression or function is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.

  • Inconsistent Results with Other Microtubule Inhibitors: Using a structurally different microtubule-targeting agent (e.g., a taxane) produces a different cellular outcome.

  • Unusual or Unexpected Apoptotic Pathways: While microtubule disruption is known to induce apoptosis, the activation of unexpected or multiple cell death pathways simultaneously might suggest off-target kinase modulation or other effects.

  • Effects at a Wide Range of Concentrations: If the observed phenotype occurs across a very broad concentration range, it may indicate that multiple targets with varying affinities are being engaged.

Q4: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be implemented to reduce the likelihood of off-target effects:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration of 3-DTC that elicits the desired on-target effect (e.g., microtubule disruption or cell cycle arrest). Using the lowest effective concentration minimizes the engagement of lower-affinity off-target proteins.

  • Use of Control Compounds: Include a structurally similar but inactive analog of 3-DTC as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Confirm your findings using alternative methods to perturb the target, such as siRNA or CRISPR-mediated knockdown/knockout of tubulin subunits.

  • Time-Course Experiments: Observe the cellular response at different time points after 3-DTC treatment. On-target effects related to microtubule disruption often manifest within a specific timeframe (e.g., cell cycle arrest within one cell cycle).

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
High Cellular Toxicity at Low Concentrations 3-DTC may be hitting a critical off-target protein essential for cell survival.1. Perform a more detailed dose-response curve to identify a narrower effective concentration range. 2. Use a live/dead cell assay to distinguish between cytotoxic and cytostatic effects. 3. Consider performing a kinome scan or proteome-wide thermal shift assay to identify potential off-target binders.
Phenotype Does Not Match Tubulin Knockdown The observed phenotype is likely due to an off-target effect of 3-DTC.1. Prioritize genetic validation (siRNA/CRISPR) as the gold standard for target validation. 2. Use a structurally unrelated microtubule inhibitor to see if the phenotype is consistent. 3. Investigate downstream signaling pathways that are unexpectedly altered.
Inconsistent Results Across Different Cell Lines The expression levels of on-target (tubulin isotypes) or off-target proteins may vary between cell lines.1. Characterize the expression levels of different tubulin isotypes in your cell lines of interest. 2. Perform dose-response curves for each cell line to determine the optimal concentration. 3. Consider that off-target proteins may be differentially expressed, leading to varied responses.
Unexpected Changes in Signaling Pathways (e.g., NF-κB, PI3K/Akt) 3-DTC or colchicine analogs have been shown to modulate various signaling pathways, potentially through off-target interactions with kinases or other signaling proteins.1. Use specific inhibitors for the unexpectedly activated/inhibited pathway to see if the phenotype is rescued. 2. Perform western blotting for key phosphorylated proteins in the suspected off-target pathway. 3. Refer to the signaling pathway diagrams below to understand potential crosstalk.

Data Presentation

Table 1: Representative IC50 Values of Microtubule-Targeting Agents in Various Cancer Cell Lines

This table provides a summary of reported IC50 values for colchicine and other microtubule inhibitors to offer a comparative context for 3-DTC's expected potency. Note that specific IC50 values for 3-DTC are not widely available and should be determined empirically for your cell line of interest.

CompoundCell LineIC50 (µM)
ColchicineHT-29 (Colon)~1 µg/ml
Compound 1 (Quercetin Hybrid)HCT116 (Colon)22.4
Compound 2 (Quercetin Hybrid)HCT116 (Colon)0.34
5-FluorouracilHCT116 (Colon)>50
NocodazoleVarious0.04 - 0.2
PaclitaxelVarious0.002 - 0.01

Data is compiled from various sources for illustrative purposes.[1][2][3][4]

Table 2: Quantitative Binding Affinity of Colchicine-Site Ligands to Tubulin

This table presents known dissociation constants (Kd) for compounds that bind to the colchicine site on tubulin. The affinity of 3-DTC is expected to be in a similar range and can be determined using the methods described in the experimental protocols.

LigandTubulin SourceKd (µM)
PodophyllotoxinBrain~0.5
NocodazoleBrain~1.0
MebendazoleBrain~1.0

Data is compiled from various sources for illustrative purposes.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 3-DTC using a Cytotoxicity Assay

Objective: To determine the IC50 value and the minimum effective concentration of 3-DTC in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound (3-DTC)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of 3-DTC in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 nM to 100 µM). Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Incubate for a period equivalent to 1-2 cell cycles (e.g., 24-48 hours).

  • Viability Assay: After the incubation period, allow the plate to equilibrate to room temperature. Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the 3-DTC concentration and fit a dose-response curve to determine the IC50 value. The minimum effective concentration for subsequent experiments should be the lowest concentration that gives a clear on-target phenotype (e.g., significant cell cycle arrest).

Protocol 2: Validating On-Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 3-DTC directly binds to its target protein (tubulin) in intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 3-DTC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against β-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of 3-DTC or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Normalize the protein concentrations and perform SDS-PAGE and western blotting using an antibody against β-tubulin.

  • Data Analysis: Quantify the band intensities for β-tubulin at each temperature for both the 3-DTC-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of 3-DTC indicates that the compound has bound to and stabilized tubulin.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Identifying Off-Target Effects A Start with a Phenotypic Observation B Perform Dose-Response Curve A->B C Determine Minimum Effective Concentration B->C D Genetic Validation (siRNA/CRISPR of Tubulin) C->D H Orthogonal Validation (Different Microtubule Inhibitor) C->H E Phenotype Recapitulated? D->E F On-Target Effect Confirmed E->F Yes G Potential Off-Target Effect E->G No J Proteomic Profiling (e.g., CETSA-MS) G->J I Consistent Phenotype? H->I I->F Yes I->G No K Identify Off-Target Candidates J->K L Validate Off-Target Engagement K->L

Caption: A logical workflow for investigating whether an observed cellular phenotype is an on-target or off-target effect of 3-DTC.

G cluster_0 On-Target Signaling Pathway of 3-DTC DTC This compound (3-DTC) Tubulin α/β-Tubulin Dimers DTC->Tubulin Binds MT Microtubule Polymerization Tubulin->MT Inhibits MT_Dynamics Microtubule Dynamics Disrupted MT->MT_Dynamics Spindle Mitotic Spindle Formation Failure MT_Dynamics->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis G cluster_1 Potential Off-Target Signaling Pathways Modulated by Colchicine Analogs DTC This compound (3-DTC) (at high concentrations) Unknown_Kinase Unknown Kinase(s) DTC->Unknown_Kinase Potential Interaction NFkB NF-κB Pathway DTC->NFkB Potential Interaction PI3K PI3K/Akt Pathway Unknown_Kinase->PI3K Modulates JNK JNK Pathway Unknown_Kinase->JNK Modulates p38 p38 MAPK Pathway Unknown_Kinase->p38 Modulates Cell_Survival Altered Cell Survival PI3K->Cell_Survival Apoptosis_Mod Modulation of Apoptosis JNK->Apoptosis_Mod p38->Apoptosis_Mod NFkB->Cell_Survival Inflammation Altered Inflammatory Response NFkB->Inflammation

References

proper storage conditions for long-term stability of 3-Demethylthiocolchicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 3-Demethylthiocolchicine to ensure its long-term stability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[1] Some suppliers also suggest storage in a refrigerator at 2-8°C for long-term use.[3] The compound is typically shipped at ambient room temperature.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO).[1] For analogous compounds, stock solutions in anhydrous DMSO are typically stored at -80°C for up to 6 months or at -20°C for shorter periods (up to 1 month).[4] To maintain stability, it is crucial to:

  • Use anhydrous solvent, as the presence of water can affect compound stability.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots in light-protected (e.g., amber) vials.[4]

Q3: What is the mechanism of action of this compound?

This compound is a microtubule-destabilizing agent. It functions by binding to the colchicine-binding site on β-tubulin, a key protein component of microtubules. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis (programmed cell death).[5][6][7]

Q4: How can I detect potential degradation of this compound?

This compound is known to be a degradation product of thiocolchicoside, forming under acidic and basic conditions.[1] The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows for the separation and quantification of the parent compound from its potential degradation products.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution to ensure its long-term stability.

FormSolventTemperatureDurationLight/Moisture ProtectionReference
Solid N/A-20°C≥ 4 yearsProtect from light and moisture[1][2]
N/A2-8°CLong-termProtect from light and moisture[3]
Stock Solution Anhydrous DMSO-80°CUp to 6 monthsProtect from light; use aliquots[4]
Anhydrous DMSO-20°CUp to 1 monthProtect from light; use aliquots[4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol outlines a standard method to assess the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Vehicle control (anhydrous DMSO)

  • Positive control (e.g., colchicine)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice. Keep the tubulin solution on ice at all times.

    • Prepare a series of 10x working dilutions of this compound from the stock solution in General Tubulin Buffer.

    • Prepare a tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and tubulin (to a final concentration that gives a robust polymerization signal).

  • Assay Execution:

    • Pipette 10 µL of the 10x compound dilutions (including vehicle and positive controls) into the wells of the pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

  • Plot the change in absorbance versus time for each concentration of this compound and the controls.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guides

Troubleshooting In Vitro Experiments

This guide addresses common issues that may be encountered during in vitro experiments with this compound.

IssuePossible Cause(s)Troubleshooting Steps
Reduced or no biological activity 1. Compound Degradation: Improper storage of solid or stock solutions. 2. Incorrect Concentration: The concentration used is too low for the specific cell line or assay. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to tubulin inhibitors.1. Verify Storage: Ensure the compound and its solutions have been stored according to the recommendations (see table above). Prepare fresh stock solutions if in doubt. 2. Dose-Response Experiment: Perform a dose-response experiment over a wide range of concentrations to determine the optimal effective concentration. 3. Use a Sensitive Cell Line: If possible, use a cell line known to be sensitive to tubulin inhibitors as a positive control.
Compound Precipitation in Media 1. Low Solubility: The final concentration of the compound in the aqueous cell culture medium exceeds its solubility. 2. Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is too high.1. Lower Final Concentration: Reduce the final concentration of this compound in the assay. 2. Check Solvent Effects: Ensure the final concentration of DMSO is typically below 0.5% (v/v) to avoid both solubility issues and solvent-induced cytotoxicity.[4]
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. 2. Cell Seeding Density: Uneven cell distribution in the wells. 3. Assay Conditions: Fluctuations in temperature or incubation times.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques to ensure accuracy. 2. Ensure Uniform Cell Suspension: Thoroughly mix the cell suspension before seeding. 3. Maintain Consistent Conditions: Ensure consistent temperature and incubation times for all plates and experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Tubulin, Buffers, Compound Dilutions) plate_prep Add Compound Dilutions to Pre-warmed 96-well Plate reagent_prep->plate_prep initiate_reaction Initiate Polymerization (Add Tubulin Mix) plate_prep->initiate_reaction data_acquisition Measure Absorbance at 340 nm (Every 60s for 60 min at 37°C) initiate_reaction->data_acquisition background_correction Background Correction data_acquisition->background_correction plot_curves Plot Absorbance vs. Time background_correction->plot_curves calc_inhibition Calculate % Inhibition plot_curves->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 signaling_pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis drug This compound tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption mitotic_arrest G2/M Phase Arrest disruption->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

References

issues with 3-Demethylthiocolchicine precipitating in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Demethylthiocolchicine. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a specific focus on preventing and troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of thiocolchicine (B1684108) and an analogue of colchicine, a natural product isolated from plants of the Colchicum genus. Its primary mechanism of action is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton.[2][3] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and can ultimately induce apoptosis (programmed cell death).[4]

Q2: My this compound is precipitating in the cell culture medium. Why is this happening?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic (water-repelling) nature.[5] The problem often arises from a phenomenon known as "solvent shift." You likely have a concentrated stock solution of the compound dissolved in an organic solvent like DMSO. When this concentrated stock is diluted into the aqueous environment of the culture medium, the organic solvent disperses, and the local concentration of this compound exceeds its solubility limit in water, causing it to "crash out" of solution and form a precipitate.[5]

Q3: Can the type of cell culture medium or the presence of serum affect the precipitation of this compound?

A3: Yes, both the composition of the medium and the presence of serum can influence the solubility of the compound. Different media formulations have varying salt concentrations and pH levels, which can affect solubility.[5] Furthermore, serum contains proteins like albumin that can bind to hydrophobic compounds, which can increase their apparent solubility in the medium.[5] You may observe less precipitation in media supplemented with serum compared to serum-free conditions.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C.[6] Stock solutions prepared in an organic solvent such as DMSO should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] It is not recommended to store the compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation.[2]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Visual Guide to Troubleshooting Precipitation

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution How was the working solution prepared? check_stock->check_dilution Yes solution Follow Best Practices Protocol check_stock->solution No, redissolve stock check_media Is the medium pre-warmed? check_dilution->check_media Stepwise dilution? check_dilution->solution Direct dilution check_final_conc What is the final concentration? check_media->check_final_conc Yes check_media->solution No, pre-warm medium check_final_conc->solution Too high, lower concentration check_final_conc->solution Within range

Caption: A decision tree for troubleshooting precipitation.

Common Causes and Solutions
Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Solvent Shift: Rapid change in solvent polarity.Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media, then add this intermediate dilution to the final volume of media.[5]
High Final Concentration: The final concentration exceeds the solubility limit.Reduce the final concentration of this compound in your experiment.
Low Temperature of Media: Cold media can decrease the solubility of the compound.Always use media that has been pre-warmed to 37°C before adding the compound.[5]
Solution is initially clear but becomes cloudy over time in the incubator. Temperature Fluctuations: Inconsistent incubator temperature can cause the compound to fall out of solution.Ensure your incubator maintains a stable temperature.
Compound Instability: The compound may not be stable in the culture medium at 37°C for extended periods.Prepare fresh working solutions for each experiment and minimize the time the compound is in the media before analysis.[5]
Evaporation: Evaporation of the medium can increase the concentration of the compound.Ensure proper humidification in the incubator and that culture plates are well-sealed.
Inconsistent experimental results. Undissolved Compound: The effective concentration of the compound is lower and more variable than intended due to precipitation.Visually inspect all solutions for any signs of cloudiness or particulate matter before use. If precipitation is observed, prepare a fresh solution following the best practices protocol.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general workflow for preparing solutions of this compound to minimize precipitation.

G cluster_stock Stock Solution cluster_working Working Solution stock_prep Dissolve in 100% anhydrous DMSO (e.g., 10 mM) aliquot Aliquot into single-use tubes stock_prep->aliquot store Store at -20°C aliquot->store pre_warm Pre-warm complete culture medium to 37°C store->pre_warm intermediate_dilution Intermediate Dilution: Dilute stock in a small volume of warm media pre_warm->intermediate_dilution final_dilution Final Dilution: Add intermediate dilution to the final volume of warm media intermediate_dilution->final_dilution use_immediately Use immediately final_dilution->use_immediately

Caption: Workflow for preparing this compound solutions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.

    • In a sterile tube, dissolve the this compound powder in 100% anhydrous DMSO.

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

    • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light and moisture.

  • Working Solution Preparation (Stepwise Dilution):

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Intermediate Dilution: In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL). To this, add the required volume of the DMSO stock solution and mix gently by pipetting.

    • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed complete culture medium. Mix gently by inverting the tube.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin in vitro. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (1 mM)

  • This compound working solutions

  • 96-well microplate

  • Spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C

Procedure:

  • On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain the General Tubulin Buffer, 1 mM GTP, and the desired concentration of this compound or vehicle control (DMSO).

  • Initiate the polymerization reaction by adding cold, purified tubulin to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance (OD₃₄₀) versus time. The rate of polymerization and the maximum polymer mass can be determined. The inhibitory effect of this compound will be observed as a decrease in the rate and extent of polymerization compared to the vehicle control.[2][7]

Signaling Pathway

This compound, like its parent compound colchicine, exerts its cytotoxic effects by disrupting microtubule dynamics. This disruption triggers a cascade of events that ultimately leads to cell death.

G cluster_drug Drug Action cluster_cellular Cellular Events drug This compound tubulin β-Tubulin drug->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle Disrupts mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest Prevents apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition.

References

adjusting treatment duration for optimal 3-Demethylthiocolchicine efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Demethylthiocolchicine (3-DTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to ensure optimal efficacy of 3-DTC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (3-DTC)?

A1: this compound is a colchicine (B1669291) analog and acts as a potent antimitotic agent. Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of the microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.

Q2: What is a typical starting concentration range for 3-DTC in cell-based assays?

A2: The effective concentration of 3-DTC is highly cell-line dependent. A good starting point for a dose-response experiment is to use a broad range of concentrations, for example, from 0.1 nM to 10 µM. Based on the known potency of similar colchicine compounds, a more focused range of 1 nM to 1 µM is often effective.

Q3: How long should I treat my cells with 3-DTC?

A3: The optimal treatment duration depends on the cell line and the specific endpoint being measured. For cell cycle analysis, a 24-hour treatment is often sufficient to observe G2/M arrest. For apoptosis or cell viability assays, longer incubation times of 48 to 72 hours may be necessary to allow for the downstream effects of mitotic arrest to manifest. A time-course experiment is highly recommended to determine the optimal treatment duration for your specific experimental setup.

Q4: How can I determine the optimal treatment duration for my cell line?

A4: To determine the optimal treatment duration, a time-course experiment is essential. This involves treating your cells with a fixed concentration of 3-DTC (e.g., the IC50 concentration determined from a dose-response experiment) and analyzing the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will reveal the kinetics of the cellular response to 3-DTC and help you select the most appropriate time point for your experiments.

Q5: What is the difference between apoptosis, necrosis, and cell cycle arrest, and how can I distinguish them?

A5:

  • Cell Cycle Arrest: This is an interruption in the progression of the cell cycle, often at specific checkpoints. 3-DTC typically causes an arrest at the G2/M phase. This can be measured using flow cytometry with a DNA stain like propidium (B1200493) iodide.

  • Apoptosis: This is a form of programmed cell death characterized by specific morphological and biochemical changes, such as cell shrinkage, membrane blebbing, and DNA fragmentation. It can be detected using assays like Annexin V/PI staining.

  • Necrosis: This is a form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis. In an Annexin V/PI assay, necrotic cells will be positive for PI but negative for Annexin V in the early stages.

You can distinguish these cellular fates using flow cytometry with Annexin V and propidium iodide (PI) staining. Live cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic and necrotic cells are Annexin V-positive and PI-positive.

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of 3-DTC on cell viability.

Possible Cause Troubleshooting Recommendation
Incorrect Drug Concentration Double-check all calculations for drug dilutions. Ensure the stock solution was prepared correctly and has been stored properly to maintain its stability.
Cell Line Resistance Some cell lines may be intrinsically resistant to microtubule inhibitors. Research the sensitivity of your cell line to similar compounds. Consider testing a wider concentration range or using a different, more sensitive cell line as a positive control.
Insufficient Incubation Time The cytotoxic effects of 3-DTC are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[1]
High Cell Density A high cell density can reduce the effective concentration of the drug per cell. Ensure you are using a consistent and appropriate cell seeding density for all experiments.
Compound Precipitation 3-DTC may have limited solubility in aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into multi-well plates.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can lead to increased drug concentration and altered cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Variable Drug Addition Prepare a master mix of the final treatment medium to add to all replicate wells to minimize pipetting errors.
Inconsistent Incubation Times Standardize the timing of all steps, from drug addition to the final readout, for all plates within an experiment and between experiments.

Data Presentation

Table 1: Example of Dose-Response Data for 3-DTC

Concentration (nM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1958570
10806040
100503015
100020105

Table 2: Example of Time-Course Data for Apoptosis Induction by 3-DTC (at IC50 concentration)

Time (hours)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
021
652
12155
243010
484525
723540

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of 3-DTC in complete culture medium. Remove the medium from the wells and replace it with the medium containing the different concentrations of 3-DTC. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with 3-DTC for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with 3-DTC for the desired time.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cell 3-DTC 3-DTC Tubulin Tubulin 3-DTC->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2/M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2/M_Arrest Leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound (3-DTC).

Experimental_Workflow Start Start Dose_Response Dose-Response Experiment (e.g., 24h, 48h, 72h) Start->Dose_Response Determine_IC50 Determine IC50 at each time point Dose_Response->Determine_IC50 Time_Course Time-Course Experiment (using IC50 concentration) Determine_IC50->Time_Course Analyze_Endpoints Analyze Endpoints: - Cell Viability - Apoptosis - Cell Cycle Time_Course->Analyze_Endpoints Optimal_Duration Determine Optimal Treatment Duration Analyze_Endpoints->Optimal_Duration Definitive_Experiments Perform Definitive Experiments Optimal_Duration->Definitive_Experiments Troubleshooting_Guide Inconsistent_Results Inconsistent or No Effect Check_Concentration Verify Drug Concentration and Preparation Inconsistent_Results->Check_Concentration Check_Cell_Line Assess Cell Line Sensitivity and Resistance Inconsistent_Results->Check_Cell_Line Optimize_Duration Optimize Incubation Time (Time-Course Experiment) Inconsistent_Results->Optimize_Duration Standardize_Protocol Standardize Cell Seeding and Protocol Inconsistent_Results->Standardize_Protocol Positive_Control Include a Positive Control (e.g., Colchicine) Check_Cell_Line->Positive_Control

References

Technical Support Center: Imaging Microtubule Dynamics After 3-Demethylthiocolchicine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when imaging microtubules following treatment with 3-Demethylthiocolchicine (3-DTC).

Frequently Asked Questions (FAQs)

Q1: Is this compound (3-DTC) a fluorescent probe?

No, this compound (3-DTC) is not inherently fluorescent. It is a microtubule-destabilizing agent that binds to tubulin. To visualize its effects on microtubules, you will need to use a separate fluorescent labeling method, such as immunofluorescence targeting tubulin or co-expression of a fluorescently-tagged microtubule-associated protein (e.g., GFP-tubulin). The autofluorescence observed in your imaging experiments likely originates from the biological sample itself, not from the 3-DTC compound.

Q2: What are the common sources of autofluorescence in my cell or tissue samples?

Autofluorescence is the natural emission of light by biological materials and can be a significant source of background noise in fluorescence microscopy. Common sources include:

  • Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally present in cells and tissues and fluoresce across a broad range of wavelengths. Lipofuscin, in particular, can be a major issue in aging cells and tissues, as it accumulates in lysosomes and emits a broad, bright fluorescence.

  • Fixation: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines and proteins to create fluorescent products.[1][2]

  • Culture Media Components: Some components of cell culture media, like phenol (B47542) red and riboflavin, can be fluorescent.

Q3: How can I determine the source of the autofluorescence in my experiment?

To identify the source of autofluorescence, it is crucial to include proper controls in your experimental setup. Prepare and image the following:

  • Unstained, untreated cells/tissue: This will reveal the baseline autofluorescence of your biological sample.

  • Unstained, 3-DTC-treated cells/tissue: This will show if the drug treatment itself alters the intrinsic autofluorescence.

  • Stained, untreated cells/tissue (minus primary antibody for immunofluorescence): This helps to identify any non-specific binding of the secondary antibody or autofluorescence from other reagents.

Observing these controls under the same imaging conditions as your fully treated and stained samples will help you pinpoint the primary source of the background signal.

Q4: What are the UV absorption properties of this compound?

3-O-demethyl Thiocolchicine has reported UV absorption maxima (λmax) at approximately 257 nm and 386 nm.[3] This information is relevant for analytical techniques like HPLC but does not describe fluorescence emission.

Troubleshooting Guides

This section provides solutions to common problems encountered when imaging microtubules after 3-DTC treatment.

Problem 1: High Background Signal Obscuring Microtubule Structure

High background fluorescence can make it difficult to resolve fine microtubule structures. Here are some strategies to reduce it:

Troubleshooting Steps:

  • Spectral Unmixing: If you have a spectral confocal microscope, you can use spectral unmixing to computationally separate the autofluorescence signal from your specific fluorescent probe's signal.[3][4] This is a powerful technique for removing background fluorescence.[5][6]

  • Photobleaching: Before labeling, you can intentionally photobleach the autofluorescence in your sample by exposing it to a strong light source.[7][8] This can significantly reduce the background signal.

  • Chemical Quenching: Treat your fixed samples with a chemical quenching agent like sodium borohydride (B1222165) or a commercial reagent like TrueBlack™ Lipofuscin Autofluorescence Quencher to reduce autofluorescence.

  • Choice of Fluorophore: Use a bright, photostable fluorophore in the far-red or near-infrared spectrum, where autofluorescence is typically lower.

  • Optimize Fixation: If using aldehyde fixatives, consider reducing the concentration or fixation time. Alternatively, try a different fixation method, such as methanol (B129727) fixation, which may induce less autofluorescence. However, be aware that methanol fixation can impact antigenicity for immunofluorescence.

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Removal

This protocol provides a general workflow for using spectral unmixing to reduce autofluorescence. The specific steps will vary depending on your microscope's software.

Materials:

  • Fixed and fluorescently labeled cells/tissue treated with 3-DTC.

  • Unstained control sample (fixed and treated with 3-DTC but without fluorescent labels).

  • Spectral confocal microscope and analysis software.

Methodology:

  • Acquire a Reference Spectrum for Autofluorescence:

    • Place your unstained control sample on the microscope.

    • Using the same excitation laser that you will use for your specific fluorophore, acquire a lambda stack (a series of images at different emission wavelengths) of the autofluorescence.

    • In your software, define a region of interest (ROI) that clearly shows the autofluorescence and save its spectral signature to a reference library.

  • Acquire a Reference Spectrum for Your Fluorophore:

    • Prepare a sample stained only with your fluorophore of interest (e.g., your fluorescent secondary antibody).

    • Acquire a lambda stack and save the spectral signature of your fluorophore to the reference library.

  • Image Your Experimental Sample:

    • Acquire a lambda stack of your fully stained experimental sample.

  • Perform Spectral Unmixing:

    • Open the image of your experimental sample in the analysis software.

    • Use the linear unmixing function, selecting the reference spectra for both autofluorescence and your specific fluorophore.

    • The software will then generate separate images showing the distribution of the autofluorescence and your specific signal.

Protocol 2: Pre-Staining Photobleaching of Autofluorescence

This protocol describes how to reduce autofluorescence by photobleaching before the staining procedure.

Materials:

  • Fixed cells/tissue on a slide or coverslip.

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device.[8]

  • Phosphate-buffered saline (PBS).

Methodology:

  • Sample Preparation: After fixation and permeabilization, wash your samples with PBS.

  • Photobleaching:

    • Place the sample on the microscope stage.

    • Expose the sample to the full intensity of the light source for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically for your sample type and light source.

    • Monitor the decrease in autofluorescence periodically by briefly switching to the appropriate filter set.

  • Staining: Once the autofluorescence has been significantly reduced, proceed with your standard immunofluorescence or other staining protocol.

Quantitative Data Summary

Table 1: Recommended Fluorophores to Minimize Autofluorescence Interference

FluorophoreExcitation (nm)Emission (nm)Key Advantages
Alexa Fluor 647650668Bright, photostable, emits in the far-red spectrum where autofluorescence is low.
Cy5649670Similar to Alexa Fluor 647, widely used for far-red imaging.
Alexa Fluor 750749775Emits in the near-infrared, further reducing autofluorescence interference.
DyLight 680692712Bright and photostable far-red dye.

Visualizations

TroubleshootingWorkflow start High Autofluorescence Observed in 3-DTC Treated Sample check_controls Analyze Controls: - Unstained Sample - No Primary Ab Control start->check_controls source_intrinsic Source is Intrinsic Sample Autofluorescence check_controls->source_intrinsic High background in unstained sample source_ab Source is Non-specific Antibody Binding check_controls->source_ab High background only in 'no primary Ab' control mitigation_strategy Select Mitigation Strategy source_intrinsic->mitigation_strategy optimize_ab Optimize Antibody Concentration & Blocking source_ab->optimize_ab spectral_unmixing Spectral Unmixing (if available) mitigation_strategy->spectral_unmixing photobleaching Photobleaching mitigation_strategy->photobleaching quenching Chemical Quenching mitigation_strategy->quenching far_red_fluor Use Far-Red Fluorophore mitigation_strategy->far_red_fluor end Improved Signal-to-Noise Ratio spectral_unmixing->end photobleaching->end quenching->end far_red_fluor->end optimize_ab->end

Caption: Troubleshooting workflow for 3-DTC autofluorescence.

SpectralUnmixing cluster_0 Input Signals cluster_1 Reference Spectra cluster_2 Output Signals mixed_signal Mixed Signal (Fluorophore + Autofluorescence) unmixing_process Linear Unmixing Algorithm mixed_signal->unmixing_process fluor_ref Fluorophore Reference Spectrum fluor_ref->unmixing_process auto_ref Autofluorescence Reference Spectrum auto_ref->unmixing_process fluor_out Isolated Fluorophore Signal unmixing_process->fluor_out auto_out Isolated Autofluorescence Signal unmixing_process->auto_out

Caption: Principle of spectral unmixing.

References

Validation & Comparative

Validating the Tubulin-Binding Affinity of 3-Demethylthiocolchicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding affinity of 3-Demethylthiocolchicine with established colchicine-site binding agents, colchicine (B1669291) and podophyllotoxin. The information presented is based on available experimental data to assist researchers in evaluating its potential as a microtubule-targeting agent.

Executive Summary

This guide compares the available data for this compound derivatives with the well-characterized tubulin inhibitors, colchicine and podophyllotoxin, to provide a framework for its potential efficacy.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the tubulin-binding affinity of this compound derivatives, colchicine, and podophyllotoxin. It is important to note that the inhibitory concentrations can vary based on the specific assay conditions.

CompoundAssay TypeParameterValue (µM)
2-chloroacetyl-2-demethylthiocolchicineCompetitive Colchicine BindingKi~ 3[1]
3-chloroacetyl-3-demethylthiocolchicineCompetitive Colchicine BindingKi~ 3[1]
ColchicineTubulin Polymerization InhibitionIC500.4 - 3.2
ColchicineCompetitive BindingKd~ 0.4
PodophyllotoxinTubulin Polymerization InhibitionIC501.5 - 2.5
PodophyllotoxinCompetitive BindingKd~ 0.5[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as tubulin dimers assemble into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine triphosphate (GTP) solution (10 mM)

  • Glycerol (B35011)

  • Test compounds (this compound, colchicine, podophyllotoxin) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • On ice, add the tubulin protein to a pre-chilled 96-well plate.

  • Add the test compound dilutions to the wells. A vehicle control (solvent alone) must be included.

  • To initiate polymerization, add GTP to a final concentration of 1 mM and, if necessary, glycerol to enhance polymerization.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot absorbance versus time to obtain polymerization curves.

  • The IC50 value is determined by calculating the concentration of the inhibitor that reduces the rate or extent of polymerization by 50% compared to the vehicle control.[3]

Competitive Colchicine Binding Assay (Fluorescence-Based)

This assay determines the ability of a test compound to compete with a fluorescently labeled colchicine analogue for binding to tubulin.

Materials:

  • Purified tubulin protein

  • Fluorescent colchicine analogue (e.g., MTC-colchicine)

  • Assay Buffer: 10 mM phosphate (B84403) buffer, 150 mM KCl, 0.1 mM GTP, pH 7.0

  • Test compounds

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a suitable microplate, add a fixed concentration of tubulin and the fluorescent colchicine analogue.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at 37°C for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • A decrease in fluorescence intensity compared to the control (no test compound) indicates displacement of the fluorescent probe and binding of the test compound.

  • The Ki value can be calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Tubulin, Buffers, GTP, Compounds) prep_dilutions Prepare Serial Dilutions of Test Compounds prep_reagents->prep_dilutions add_compounds Add Test Compounds & Controls prep_dilutions->add_compounds add_tubulin Add Tubulin to Plate (on ice) add_tubulin->add_compounds initiate_poly Initiate Polymerization (add GTP, 37°C) add_compounds->initiate_poly measure_abs Measure Absorbance (340 nm) over time initiate_poly->measure_abs plot_curves Plot Polymerization Curves measure_abs->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Colchicine-Site Inhibitors

cluster_cell Cellular Environment cluster_downstream Downstream Effects CSI Colchicine-Site Inhibitor (e.g., this compound) Tubulin α/β-Tubulin Dimer CSI->Tubulin Binding Microtubule Microtubule Polymer CSI->Microtubule Inhibition of Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) CSI->MitoticArrest p38 p38 MAPK Activation CSI->p38 PI3K_AKT PI3K/AKT/mTOR Pathway (Modulation) CSI->PI3K_AKT Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Apoptosis Apoptosis MitoticArrest->Apoptosis p38->Apoptosis PI3K_AKT->Apoptosis

Caption: Signaling cascade initiated by colchicine-site inhibitors.

References

3-Demethylthiocolchicine: A Comparative Guide to its IC50 Values in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the potency of a compound across various cell lines is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of 3-Demethylthiocolchicine, a colchicine (B1669291) derivative with significant anti-cancer potential. This document summarizes key experimental data, details the methodologies for IC50 determination, and visualizes the underlying molecular pathways.

Potency Across Cancer Cell Lines: A Tabulated Comparison

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized below. For comparative purposes, the activity against a non-cancerous cell line is also included, providing an initial insight into its selectivity.

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Adenocarcinoma0.78 ± 0.11[1]
MCF-7Human Breast Adenocarcinoma0.33 ± 0.05[1]
LoVoHuman Colon Adenocarcinoma0.43 ± 0.04[1]
BALB/3T3Normal Murine Embryonic Fibroblast1.62 ± 0.11[1]

Experimental Protocol: Determining the IC50 Value

The IC50 values presented in this guide are predominantly determined using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of their viability.

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The intensity of the resulting purple color is directly proportional to the number of viable, metabolically active cells. The absorbance of the solution is measured using a spectrophotometer, and the IC50 value is calculated from the dose-response curve.

Step-by-Step Methodology
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow IC50 Determination Workflow A Cell Seeding in 96-well plate B Treatment with this compound (various concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilization of Formazan Crystals E->F G Absorbance Measurement F->G H IC50 Calculation G->H

Experimental workflow for determining the IC50 value.

Mechanism of Action: Signaling Pathway

This compound, like its parent compound colchicine, exerts its cytotoxic effects primarily by disrupting microtubule dynamics. This interference with the cytoskeleton triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.

The key steps in the signaling pathway are:

  • Tubulin Binding: this compound binds to β-tubulin, a subunit of microtubules.[2]

  • Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle.[1][2]

  • Cell Cycle Arrest: The disruption of the mitotic spindle arrests the cell cycle at the G2/M phase.[3][4]

  • Induction of Apoptosis: Prolonged cell cycle arrest initiates the intrinsic pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including the key executioner caspase, caspase-3.[5]

  • Apoptotic Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[5]

G cluster_pathway Signaling Pathway of this compound DMT This compound Tubulin β-Tubulin DMT->Tubulin Binds to Microtubule Microtubule Polymerization DMT->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Bcl2 Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) G2M->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic pathway induced by this compound.

References

3-Demethylthiocolchicine: A Comparative Guide to its Anti-mitotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanism of action of novel anti-mitotic agents is crucial. This guide provides an objective comparison of 3-Demethylthiocolchicine (3-DTC), a colchicine (B1669291) analog, with other established microtubule-targeting agents. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to facilitate a comprehensive evaluation of 3-DTC's potential as a therapeutic candidate.

Data Presentation: Comparative Anti-mitotic Potency

The anti-mitotic activity of 3-DTC and other microtubule inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values, offering a quantitative comparison of their cytotoxic potency. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
1-Demethylthiocolchicine *A549Lung Carcinoma0.48 ± 0.15[1]
MCF-7Breast Adenocarcinoma0.10 ± 0.02[1]
LoVoColon Adenocarcinoma0.11 ± 0.02[1]
Colchicine A549Lung Carcinoma>10[2]
MCF-7Breast Adenocarcinoma0.01[3]
LoVoColon Adenocarcinoma0.021[3]
HeLaCervical Cancer0.787[4]
HepG-2Liver Carcinoma7.40[5]
HCT-116Colon Carcinoma9.32[5]
Paclitaxel A549Lung Carcinoma0.0027 - 0.027[2]
MCF-7Breast Adenocarcinoma0.0003 - 4.0[2]
LoVoColon Adenocarcinoma0.00224[2]
Ovarian Carcinoma Cell Lines (7 total)Ovarian Cancer0.0004 - 0.0034[6]
Vincristine A549Lung Carcinoma>10[2]
MCF-7Breast Adenocarcinoma0.23951[2]

*Note: Data for 1-Demethylthiocolchicine, a close structural analog of this compound, is presented here.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the anti-mitotic activity of compounds like 3-DTC.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Inhibition of polymerization is a hallmark of colchicine-site binding agents.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • 3-DTC or other test compounds (stock solution in DMSO)

  • Positive control (e.g., Colchicine)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well half-area microplates

  • Temperature-controlled microplate reader

Protocol:

  • Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice, keeping the tubulin solution on ice at all times.

  • Compound Dilution: Prepare a 10x working stock of the test compounds and controls by diluting the stock solution in General Tubulin Buffer.

  • Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

  • Assay Procedure:

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

    • Plot the change in absorbance versus time for each concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50% compared to the vehicle control.[7][8]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest, typically at the G2/M phase, induced by anti-mitotic agents.

Materials:

  • Cancer cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium

  • 3-DTC or other test compounds (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cell pellet with cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Immunofluorescence Staining of Mitotic Spindles

This technique allows for the visualization of the microtubule network and mitotic spindle morphology in cells, revealing disruptions caused by anti-mitotic compounds.

Materials:

  • Cells grown on coverslips in a petri dish

  • 3-DTC or other test compounds

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound as described for cell cycle analysis.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS and block non-specific binding with 1% BSA for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash with PBS.

    • Incubate with DAPI for nuclear staining.

    • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Mandatory Visualization

Signaling Pathway of 3-DTC Induced Mitotic Arrest and Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to mitotic arrest and subsequent apoptosis. 3-DTC binds to β-tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). Prolonged mitotic arrest triggers a cascade of events, often involving the p53 tumor suppressor protein and the activation of caspases, ultimately leading to programmed cell death.

G cluster_0 Cellular Effects of 3-DTC cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Pathway DTC This compound (3-DTC) Tubulin β-Tubulin DTC->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT Inhibits Spindle Mitotic Spindle Disruption MT->Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APCC Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC->APCC Inhibits Arrest G2/M Phase Arrest APCC->Arrest Causes p53 p53 Activation Arrest->p53 Induces Caspases Caspase Activation p53->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of 3-DTC-induced mitotic arrest and apoptosis.

Experimental Workflow for Evaluating Anti-mitotic Activity

This diagram outlines the general experimental procedure for characterizing the anti-mitotic properties of a compound like 3-DTC, from initial cell treatment to the final data analysis of key cellular events.

G cluster_assays Parallel Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treatment with 3-DTC (and controls) start->treatment tubulin_assay In Vitro Tubulin Polymerization Assay treatment->tubulin_assay In Vitro cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay Cellular if_assay Immunofluorescence (Mitotic Spindle Staining) treatment->if_assay Cellular ic50_calc IC50 Calculation (Tubulin Polymerization) tubulin_assay->ic50_calc cell_cycle_dist Quantification of Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist spindle_morphology Analysis of Spindle Morphology if_assay->spindle_morphology end End: Comparative Evaluation ic50_calc->end cell_cycle_dist->end spindle_morphology->end

Caption: Experimental workflow for evaluating the anti-mitotic activity of 3-DTC.

Logical Relationship of 3-DTC's Mechanism of Action

This diagram provides a simplified logical flow of the key events in the mechanism of action of this compound, from its initial molecular interaction to the ultimate cellular outcome.

G A 3-DTC binds to β-tubulin B Inhibition of microtubule polymerization A->B C Disruption of mitotic spindle formation B->C D Activation of the Spindle Assembly Checkpoint (SAC) C->D E Cell cycle arrest at G2/M phase D->E F Induction of apoptosis E->F

Caption: Logical flow of 3-DTC's anti-mitotic mechanism of action.

References

A Comparative Analysis of 3-Demethylthiocolchicine and its Synthetic Analogs as Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Demethylthiocolchicine (3-DMT) and its synthetic analogs, a promising class of compounds that target tubulin polymerization. By presenting key performance data, detailed experimental protocols, and visualizing the underlying biological pathways, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Therapeutic Potential of Colchicine (B1669291) Analogs

Colchicine, a natural product isolated from Colchicum autumnale, has long been known for its potent antimitotic properties. Its mechanism of action involves binding to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2] However, the clinical use of colchicine as an anticancer agent is limited by its narrow therapeutic index and significant toxicity.[1]

This has spurred the development of numerous synthetic analogs, with this compound (3-DMT) emerging as a particularly promising lead compound. 3-DMT, a derivative of thiocolchicine, has demonstrated significant antiproliferative activity and, in some cases, a more favorable toxicity profile compared to colchicine.[3][4] Further structural modifications of 3-DMT, including the synthesis of N-acyl, O-ethyl, and doubly modified analogs, have been explored to enhance efficacy and selectivity.[3][4][5] This guide provides a comparative study of 3-DMT and its key synthetic analogs, focusing on their antiproliferative activity and mechanism of action.

Performance Data: A Comparative Overview

The antiproliferative activity of 3-DMT and its synthetic analogs has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. Lower IC50 values indicate greater potency.

Table 1: Antiproliferative Activity (IC50, µM) of this compound and its Analogs against Various Cancer Cell Lines [6]

CompoundA549 (Lung)MCF-7 (Breast)LoVo (Colon)
This compound (3-DMT) 0.78 ± 0.220.23 ± 0.050.24 ± 0.03
Analog 4a (C1-acetyl ester of 3-DMT) 0.48 ± 0.150.10 ± 0.020.11 ± 0.02
Analog 4b (C1-propionyl ester of 3-DMT) 0.58 ± 0.090.48 ± 0.040.35 ± 0.05
Analog 4c (C1-butyryl ester of 3-DMT) 0.89 ± 0.070.86 ± 0.100.56 ± 0.06
Analog 4d (C1-isobutyryl ester of 3-DMT) 0.60 ± 0.310.78 ± 0.220.10 ± 0.08
Analog 4e (C1-methyl carbonate of 3-DMT) 0.90 ± 0.091.02 ± 0.100.43 ± 0.19
Analog 4f (C1-ethyl carbonate of 3-DMT) 0.96 ± 0.130.95 ± 0.200.79 ± 0.16
Colchicine 0.07 ± 0.010.01 ± 0.010.01 ± 0.01
Cisplatin 3.60 ± 0.253.05 ± 0.673.80 ± 0.28
Doxorubicin 0.16 ± 0.030.15 ± 0.050.08 ± 0.03

Table 2: Antiproliferative Activity (IC50, nM) of Doubly Modified Colchicine Analogs [5]

CompoundA549 (Lung)MCF-7 (Breast)LoVo (Colon)LoVo/DX (Doxorubicin-resistant Colon)
Analog 9 12.1 ± 1.11.8 ± 0.11.1 ± 0.110.1 ± 1.3
Analog 10 13.2 ± 1.51.1 ± 0.10.8 ± 0.17.5 ± 0.5
Analog 11 14.5 ± 1.211.2 ± 0.99.8 ± 1.1101.2 ± 11.5
Analog 13 11.3 ± 0.91.5 ± 0.10.7 ± 0.16.5 ± 0.8
Colchicine 7.1 ± 0.54.3 ± 0.35.4 ± 0.455.3 ± 4.7
Cisplatin 3600 ± 2503050 ± 6703800 ± 2803100 ± 250
Doxorubicin 160 ± 30150 ± 5080 ± 302500 ± 210

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

The primary mechanism of action for 3-DMT and its analogs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptosis.

G Mechanism of Action of 3-DMT and its Analogs cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects 3_DMT_Analogs 3-DMT & Analogs Tubulin β-Tubulin (Colchicine Site) 3_DMT_Analogs->Tubulin Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Overview of the mechanism of action.

The prolonged arrest in the M phase of the cell cycle triggers a stress response that activates several signaling pathways, leading to programmed cell death. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[7] JNK activation leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the release of pro-apoptotic proteins like Bim from the microtubule cytoskeleton.[8][9][10] This shifts the balance towards apoptosis, resulting in the activation of caspases and the execution of cell death.

G Apoptosis Signaling Pathway Microtubule_Disruption Microtubule Disruption JNK_Activation JNK Activation Microtubule_Disruption->JNK_Activation Bim_Release Bim Release from Microtubules Microtubule_Disruption->Bim_Release Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway Bim_Release->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Key signaling events in apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, LoVo)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • 3-DMT and its synthetic analogs

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4h, 37°C) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Figure 3: Workflow for the MTT cell viability assay.
Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro.

  • Materials:

    • Purified tubulin (>99% pure)

    • GTP solution

    • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Test compounds

    • Spectrophotometer with a temperature-controlled cuvette holder

  • Procedure:

    • Pre-incubate purified tubulin with various concentrations of the test compound or vehicle control in a cuvette on ice.

    • Initiate polymerization by adding GTP and warming the sample to 37°C.

    • Monitor the increase in absorbance at 340 nm over time. An inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells at 4°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This compound and its synthetic analogs represent a promising class of tubulin polymerization inhibitors with potent antiproliferative activity against a range of cancer cell lines. The data presented in this guide highlights the potential for further optimization of this chemical scaffold to develop novel anticancer agents with improved efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development in this important area of oncology.

References

3-Demethylthiocolchicine: A Comparative Analysis Against Colchicine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Demethylthiocolchicine (3-DMC) and its parent compound, colchicine (B1669291). This analysis is based on available preclinical data, focusing on their anticancer activity, toxicity, and mechanism of action.

Executive Summary

This compound, a metabolite of thiocolchicoside (B1682803) and an analog of colchicine, demonstrates a promising preclinical profile as a potential anticancer agent. Emerging evidence suggests that 3-DMC may offer a significant therapeutic advantage over colchicine due to its considerably lower toxicity while retaining potent antitumor activity. This guide summarizes the key quantitative data from in vitro and in vivo studies to facilitate an objective comparison and inform further research and development.

In Vitro Anticancer Activity: A Head-to-Head Comparison

Recent studies have evaluated the cytotoxic effects of 3-DMC and colchicine against a panel of human cancer cell lines and a normal murine fibroblast cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound (IC50 in µM)Colchicine (IC50 in µM)
A549Human Lung AdenocarcinomaData not available in a direct comparative studyData varies across studies
MCF-7Human Breast AdenocarcinomaData not available in a direct comparative studyData varies across studies
LoVoHuman Colon AdenocarcinomaData not available in a direct comparative studyData varies across studies
BALB/3T3Normal Murine FibroblastsData not available in a direct comparative studyData varies across studies

Note: While a direct side-by-side comparison of IC50 values from a single study is not currently available in the public domain, individual studies on derivatives and related compounds suggest comparable potency in the nanomolar to low micromolar range for both 3-DMC and colchicine against various cancer cell lines.

In Vivo Antitumor Efficacy: P388 Lymphocytic Leukemia Model

The P388 murine lymphocytic leukemia model is a standard for in vivo screening of potential anticancer agents. While direct comparative studies with detailed statistical analysis are limited, historical data suggests that 3-DMC exhibits significant antitumor activity in this model. It has been noted as a promising broad-spectrum antitumor agent based on these studies.[1]

Toxicity Profile: A Key Differentiator

A critical aspect of drug development is the therapeutic index, the ratio between a drug's therapeutic effect and its toxicity. In this regard, 3-DMC shows a clear advantage over colchicine.

CompoundAcute Toxicity (LD50 in mice, mg/kg)Reference
This compound11.3[2]
Colchicine1.6[2]

The lethal dose for 50% of the test population (LD50) for 3-DMC is markedly higher than that of colchicine, indicating significantly lower acute toxicity.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

Both 3-DMC and colchicine exert their cytotoxic effects primarily by inhibiting tubulin polymerization. By binding to tubulin, they prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_drug Drug Intervention cluster_cellular Cellular Processes cluster_outcome Cellular Outcome 3-DMC 3-DMC Tubulin Tubulin 3-DMC->Tubulin Binds to β-tubulin Colchicine Colchicine Colchicine->Tubulin Binds to β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization G2_M_Arrest G2_M_Arrest Tubulin->G2_M_Arrest Inhibition of Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Formation Mitotic_Spindle->G2_M_Arrest Required for mitosis Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Mechanism of action of 3-DMC and Colchicine.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Reagents Prepare reagents: - Purified tubulin - Polymerization buffer - GTP - Test compounds (3-DMC, Colchicine) Plate Add test compounds and tubulin to a 96-well plate Reagents->Plate Incubate Incubate at 37°C to initiate polymerization Plate->Incubate Spectro Measure absorbance at 340 nm over time Incubate->Spectro Analysis Analyze data: - Plot absorbance vs. time - Calculate IC50 values Spectro->Analysis

Caption: Workflow for a tubulin polymerization assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of 3-DMC and colchicine is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 3-DMC or colchicine and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the drug concentration.

In Vivo P388 Leukemia Assay

This assay evaluates the antitumor efficacy of compounds in a murine leukemia model.

  • Tumor Inoculation: Mice are inoculated intraperitoneally with P388 leukemia cells.

  • Treatment: The day after inoculation, mice are treated with the test compounds (3-DMC or colchicine) at various dose levels for a specified number of days. A control group receives the vehicle.

  • Observation: The animals are monitored daily, and the day of death is recorded.

  • Data Analysis: The primary endpoint is the median survival time of the treated group versus the control group. The antitumor activity is often expressed as the percentage of increase in lifespan (% T/C), calculated as (Median survival time of treated group / Median survival time of control group) x 100.

Conclusion

The available preclinical data strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its significantly lower acute toxicity compared to colchicine, coupled with its potent antimitotic activity, presents a compelling case for its development as a potentially safer alternative to colchicine and other tubulin-targeting agents. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential.

References

Validating the Purity of 3-Demethylthiocolchicine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a compound like 3-Demethylthiocolchicine is a critical step in preclinical and clinical development. As a potent anti-cancer agent that functions by inhibiting tubulin polymerization, the presence of impurities could significantly impact its efficacy and safety profile.[1][2] This guide provides a comprehensive comparison of key analytical techniques for validating the purity of a this compound sample, complete with experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The primary analytical techniques for assessing the purity of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.[3][4]Combines the separation power of HPLC with the mass analysis capability of mass spectrometry for identification.[3][4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[5][6]
Primary Output Chromatogram showing peaks corresponding to different components, with peak area used for quantification.[7]Chromatogram with mass-to-charge ratio (m/z) data for each eluting peak, allowing for molecular weight determination.[8]Spectrum showing signals corresponding to different nuclei in the molecule; the integral of these signals is used for quantification.[7]
Strengths High sensitivity and resolution for separating complex mixtures. Excellent for detecting and quantifying trace impurities.[9]High specificity and sensitivity, providing molecular weight information for impurity identification.[10] A lower limit of quantification for 3-desmethylthiocolchicine has been reported as 0.39 ng/ml in human plasma.[8][10]Provides absolute quantification without the need for a specific reference standard for each impurity. Gives detailed structural information.[5][11]
Limitations Requires a reference standard for each impurity to be quantified. Co-elution of impurities can lead to inaccurate results.Can be subject to matrix effects that may suppress or enhance the ionization of the analyte.Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals, complicating quantification.[12][13]
Reported Accuracy for Colchicine (B1669291) Analogs Recovery rates for related compounds are typically in the range of 98-102%.[14]Accuracy for colchicine in human plasma has been reported to be within 98.5-101.0%.[15]Precision with relative standard deviations typically below 1% under optimal conditions.[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for purity validation.

cluster_0 Cellular Environment 3-DMT This compound Tubulin α/β-Tubulin Dimers 3-DMT->Tubulin Binds to Colchicine Site TubulinComplex Tubulin-3-DMT Complex Microtubule Microtubule Polymer TubulinComplex->Microtubule Inhibits Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Mechanism of Action of this compound.

Start Receive 3-Demethyl- thiocolchicine Sample Prep Sample Preparation (Dissolution in appropriate solvent) Start->Prep HPLC HPLC Analysis (Initial Purity Screen) Prep->HPLC LCMS LC-MS Analysis (Impurity Identification & Quantification) HPLC->LCMS If impurities detected Data Data Analysis & Comparison HPLC->Data NMR qNMR Analysis (Absolute Purity Determination) LCMS->NMR For orthogonal validation LCMS->Data NMR->Data Report Generate Certificate of Analysis Data->Report End Final Purity Validated Report->End

Workflow for Purity Validation of a this compound Sample.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of purity validation assays. Below are protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the initial screening of the this compound sample to assess its purity profile and quantify impurities relative to the main peak.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for colchicine and its analogs.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is a typical starting point. The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides a higher level of confidence in impurity identification by providing molecular weight information. A sensitive LC-MS/MS method has been developed for the determination of 3-desmethylthiocolchicine in plasma.[8][10]

  • Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Column: Phenomenex Luna C18(2) (150 x 2 mm, 5 µm).[8][10]

  • Mobile Phase: Acetonitrile and 0.005% formic acid in water (350:650, v/v).[8][10]

  • Flow Rate: 0.35 mL/min.[8][10]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and potential impurities.

  • Sample Preparation: Similar to HPLC, prepare a solution of known concentration.

  • Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectra of the impurity peaks are used for their identification by comparing their mass-to-charge ratios with known or potential degradation products and synthetic intermediates.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement and can be used to determine the absolute purity of the this compound sample without the need for a specific reference standard for the compound itself.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6) in a volumetric flask to ensure a homogenous solution.

  • NMR Experiment: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

By employing a combination of these orthogonal analytical techniques, researchers can confidently validate the purity of their this compound samples, ensuring the reliability and reproducibility of their research and development efforts.

References

A Head-to-Head Comparison of 3-Demethylthiocolchicine and Vinblastine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of microtubule-targeting agents for cancer research and drug development, both naturally derived and synthetic compounds continue to be of high interest. This guide provides a detailed head-to-head comparison of the well-established vinca (B1221190) alkaloid, vinblastine (B1199706), and the less-characterized colchicine (B1669291) derivative, 3-Demethylthiocolchicine. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, effects on cellular processes, and available toxicity data, supported by experimental evidence.

Executive Summary

Vinblastine is a potent, clinically utilized anticancer agent that functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. In contrast, this compound, a metabolite of the muscle relaxant thiocolchicoside (B1682803), is a compound with emerging evidence of antitumor activity. While direct head-to-head comparative studies are limited, this guide synthesizes the available data to draw meaningful comparisons and highlight areas for future research.

Mechanism of Action

Vinblastine: As a vinca alkaloid, vinblastine's primary mechanism of action is the inhibition of microtubule polymerization. It binds to tubulin dimers, preventing their assembly into microtubules.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the M phase.[1][2]

This compound: While direct studies on this compound are sparse, research on its parent compound, thiocolchicoside, and related colchicinoids provides insight into its likely mechanism. It is suggested that this compound, like colchicine, binds to tubulin, inhibiting microtubule polymerization.[1][3] This interaction is believed to be the basis for its cytotoxic effects. Additionally, studies on thiocolchicoside have revealed an ability to inhibit the NF-κB signaling pathway, which is crucial for inflammation, cell survival, and proliferation.[4][5][6][7] This suggests a potential dual mechanism of action for its metabolite.

Data Presentation

Table 1: Comparative Efficacy and Potency

ParameterThis compoundVinblastine
Target Tubulin, potentially NF-κB pathwayTubulin
IC50 (Tubulin Polymerization) Potent inhibitor (comparable to colchicine)[1][3]Data not readily available in direct comparison
IC50 (Cancer Cell Lines) Data for parent compound (Thiocolchicoside) in KBM5 cells: ~50 µM[5]Cell line dependent, typically in the nanomolar range
Binding Affinity (Ki for tubulin) Data for parent compound (Thiocolchicine): 0.7 µM[4]High affinity

Note: Direct comparative IC50 values for this compound and vinblastine from the same study are not currently available in the public domain. The data for this compound is largely inferred from its parent compound.

Effects on Microtubule Dynamics

Vinblastine: At low concentrations, vinblastine suppresses microtubule dynamics by decreasing the rates of both growth and shortening phases.[8][9] It also reduces the frequency of "catastrophe," the transition from a growing to a shortening state. This kinetic suppression of microtubule dynamics is a key aspect of its antimitotic activity.[8][9] At higher concentrations, vinblastine can induce microtubule depolymerization.

This compound: Based on its structural similarity to colchicine and findings from tubulin binding assays, this compound is expected to inhibit microtubule polymerization.[1][3] This would lead to a disruption of the microtubule network. However, detailed studies characterizing its specific effects on the dynamic instability of microtubules are lacking.

Cell Cycle Arrest and Apoptosis

Vinblastine: The disruption of the mitotic spindle by vinblastine leads to a potent arrest of cells in the G2/M phase of the cell cycle.[2][10] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][10] Some studies also suggest that vinblastine can induce apoptosis in a cell cycle phase-independent manner in certain leukemia and lymphoma cell lines.[10]

This compound: The parent compound, thiocolchicoside, has been shown to induce apoptosis in cancer cells.[5][6][11] This is associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.[5] The inhibition of the NF-κB pathway by thiocolchicoside is also a key contributor to its pro-apoptotic effects.[5][6][7] While not directly demonstrated for this compound, it is plausible that it shares these pro-apoptotic and cell cycle-disrupting properties.

Toxicity Profile

Vinblastine: The dose-limiting toxicity of vinblastine is myelosuppression, particularly leukopenia.[12] Neurotoxicity is also a significant side effect, although generally less severe than with the related vinca alkaloid, vincristine.[12][13] Other common side effects include gastrointestinal issues and alopecia.[14]

This compound: this compound is a metabolite of thiocolchicoside.[10] Studies on thiocolchicoside have raised concerns about its potential for genotoxicity and reproductive toxicity.[13] The European Medicines Agency has recommended restrictions on the use of thiocolchicoside due to the risk of aneuploidy (an abnormal number of chromosomes) associated with one of its metabolites.[13] A study comparing this compound to colchicine suggested it might be a less toxic substitute, though both were found to be toxic in acute toxicity tests in mice.[1]

Experimental Protocols

Tubulin Polymerization Assay

Principle: This assay measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this change.

Methodology:

  • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP (1 mM).[15][16]

  • Add the test compound (this compound or vinblastine) at various concentrations to the wells of a 96-well plate.

  • Initiate polymerization by warming the plate to 37°C.

  • Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (with a fluorescent reporter like DAPI) over time using a plate reader.[7][17]

  • Plot the absorbance/fluorescence against time to generate polymerization curves and determine inhibitory concentrations.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[18][19]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[20]

  • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).[19][20]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Treat cells with the test compounds for a desired time period.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[21][22]

  • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye such as propidium (B1200493) iodide (PI) and RNase to prevent staining of RNA.

  • Incubate the cells in the dark to allow for DNA staining.

  • Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Apoptosis Assay (Annexin V Staining)

Principle: This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Methodology:

  • Induce apoptosis in cells by treating them with the test compounds.

  • Harvest the cells and wash them with cold PBS.[4]

  • Resuspend the cells in Annexin V binding buffer.[4][5]

  • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[4][5]

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.[4][5] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathways and Experimental Workflows

Vinblastine_Mechanism Vinblastine Vinblastine Tubulin α/β-Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule Microtubule Polymerization Vinblastine->Microtubule Inhibits Spindle Mitotic Spindle Formation Vinblastine->Spindle Disrupts M_Phase M-Phase Arrest Spindle->M_Phase Leads to Apoptosis Apoptosis M_Phase->Apoptosis Triggers

Caption: Mechanism of action of Vinblastine.

Caption: Postulated mechanism of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_flow Flow Cytometry Applications TubulinAssay Tubulin Polymerization Assay MTTAssay MTT Cell Viability Assay FlowCytometry Flow Cytometry CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) FlowCytometry->Apoptosis start Cancer Cell Lines treatment Treatment with This compound or Vinblastine start->treatment treatment->TubulinAssay treatment->MTTAssay treatment->FlowCytometry

Caption: General experimental workflow for comparison.

Conclusion

Vinblastine is a well-characterized and potent microtubule-destabilizing agent with established clinical use. Its mechanism of action, centered on the disruption of microtubule dynamics, is well-documented. This compound, while showing promise as a tubulin-binding agent with potential anticancer properties, remains significantly less studied. The available data, largely extrapolated from its parent compound thiocolchicoside, suggests a mechanism that may also involve the inhibition of the pro-survival NF-κB pathway.

A critical gap in the current knowledge is the lack of direct head-to-head comparative studies between these two compounds. Future research should focus on conducting such studies to definitively compare their potency, efficacy, and toxicity profiles across a range of cancer cell lines. This would provide the necessary data to fully evaluate the potential of this compound as a novel therapeutic agent. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to facilitate such investigations.

References

Assessing the Synergistic Potential of 3-Demethylthiocolchicine and its Analogs in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance therapeutic efficacy and overcome drug resistance. Microtubule-targeting agents have long been a cornerstone of chemotherapy. Colchicine (B1669291), a natural product that inhibits microtubule polymerization, has served as a lead compound for the development of numerous derivatives with improved pharmacological profiles. Among these, 3-Demethylthiocolchicine (3-DTC) has emerged as a compound of interest due to its reduced toxicity compared to its parent compound, colchicine. This guide provides a comparative overview of the synergistic potential of 3-DTC and other colchicine analogs when combined with conventional anticancer drugs, supported by experimental data and detailed methodologies for assessing these effects.

This compound: A Less Toxic Colchicine Analog

While direct experimental data on the synergistic effects of this compound in combination therapies is limited, early comparative studies have highlighted its favorable toxicity profile. An animal model study demonstrated that 3-DTC was equipotent to colchicine in its biological effect of blocking amyloidogenesis but was markedly less toxic. This lower toxicity suggests that 3-DTC could be a promising candidate for combination therapies, where maintaining a therapeutic window is critical. The development of colchicine derivatives is largely driven by the need to mitigate the high toxicity associated with colchicine, which has limited its clinical use in cancer treatment[1][2][3].

Mechanism of Action: Microtubule Disruption

Colchicine and its analogs, including 3-DTC, exert their primary anticancer effects by disrupting microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules[4][[“]][6][7][8]. This interference with the microtubule network has several downstream consequences for cancer cells:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Disruption of microtubule formation leads to a failure in spindle assembly, causing the cells to arrest in the G2/M phase of the cell cycle[1].

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This mechanism of action provides a strong rationale for combining colchicine analogs with other chemotherapeutic agents that have different cellular targets, potentially leading to synergistic effects.

cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Colchicine_Analog Colchicine Analog (e.g., 3-DTC) Tubulin β-Tubulin Subunit Colchicine_Analog->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Failure Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of colchicine analogs leading to apoptosis.

Comparative Performance of Colchicine Analogs

Compound/DrugCell LineCancer TypeIC50 (nM)Reference
Colchicine A549Lung Adenocarcinoma15[9]
MCF-7Breast Adenocarcinoma13[9]
LoVoColon Adenocarcinoma11[9]
Doxorubicin (B1662922) A549Lung Adenocarcinoma100-200[9][10]
MCF-7Breast Adenocarcinoma50-100[9][10]
LoVoColon Adenocarcinoma20-50[9][10]
Cisplatin (B142131) A549Lung Adenocarcinoma>1000[9][10]
MCF-7Breast Adenocarcinoma>1000[9][10]
LoVoColon Adenocarcinoma>1000[9][10]
Compound 9 LoVoColon Adenocarcinoma0.7[9]
Compound 10 LoVoColon Adenocarcinoma1.8[9]
Compound 13 LoVoColon Adenocarcinoma1.1[9]
4-iodothiocolchicine LoVoColon Adenocarcinoma7[10]

Note: The IC50 values are approximate ranges gathered from the cited literature and may vary based on experimental conditions.

These data highlight the significant potential of novel colchicine derivatives as potent anticancer agents. Their high potency provides a strong basis for investigating their synergistic effects in combination with other drugs, with the aim of reducing the required doses of each agent and thereby minimizing toxicity.

Synergistic Potential with Other Anticancer Drugs

The rationale for combining colchicine analogs with other chemotherapeutics lies in targeting multiple, independent cellular pathways to enhance cancer cell killing and overcome resistance mechanisms.

  • With DNA-damaging agents (e.g., Doxorubicin, Cisplatin): Colchicine analogs arrest cells in the G2/M phase, a point at which cells are often more sensitive to DNA damage. A study on ovarian cancer cell lines showed that sequential treatment with colchicine followed by a platinum-based compound resulted in a strong synergistic effect[11]. Another study reported that a combination of colchicine and chloroquine (B1663885) showed synergistic cytotoxicity against breast cancer cells[12].

  • With other microtubule-targeting agents (e.g., Paclitaxel): While both colchicine analogs and taxanes target microtubules, they have different binding sites and mechanisms of action. Colchicine inhibits polymerization, while paclitaxel (B517696) stabilizes microtubules. The combination of a microtubule-depolymerizing agent and a stabilizing agent has been suggested as a superior anti-tumor treatment[13][14]. However, the outcome of such combinations can be complex and sequence-dependent, with some studies showing synergistic effects while others report antagonism[11][15].

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of 3-DTC or other colchicine analogs with other drugs, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the drug combination on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of each drug individually and in combination at fixed ratios. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells[16][17][18].

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the drug combination.

Protocol:

  • Cell Treatment: Treat cells with the individual drugs and their combination at synergistic concentrations determined from the viability assay.

  • Cell Harvesting: After the incubation period, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI)[19][20][21][22][23].

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the drug combination on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the individual drugs and their combination.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C[24][25][26].

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of colchicine analogs.

cluster_workflow Experimental Workflow for Synergy Assessment Start Start: Cancer Cell Line MTT Cell Viability Assay (MTT) - Determine IC50 - Identify Synergistic Ratios (CI < 1) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) - Quantify Apoptotic Cells MTT->Apoptosis Use Synergistic Concentrations Cell_Cycle Cell Cycle Analysis (Propidium Iodide) - Analyze Cell Cycle Arrest MTT->Cell_Cycle Use Synergistic Concentrations End Conclusion: Synergistic Effect Confirmed Apoptosis->End Cell_Cycle->End

References

Safety Operating Guide

Safe Handling and Disposal of 3-Demethylthiocolchicine: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Demethylthiocolchicine. This potent active pharmaceutical ingredient (API) is classified as fatal if swallowed or inhaled and can cause serious eye damage, necessitating stringent safety protocols to minimize exposure risks.[1][2] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Engineering Controls

This compound is a highly potent compound requiring dedicated handling procedures.[3][4] All manipulations of this substance must be conducted within appropriate engineering controls to prevent contamination and exposure.

  • Primary Containment: All weighing and preparation of this compound should occur in a ventilated laminar flow enclosure, fume hood, or glove box.[3] These systems are designed to contain aerosols and fine powders, which are primary routes of exposure.[5] The open handling of the powdered form of this potent material is strictly prohibited.[6]

  • Secondary Containment: The primary containment equipment should be located within a designated area with restricted access. This secondary layer of containment ensures that any potential escape from the primary system is confined.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required equipment. It is crucial to use PPE made of proven resistant materials.[5]

PPE Component Specification Purpose
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.[7][8]
Gown Disposable, fluid-resistant gown with long sleeves and tight cuffs.Protects skin and clothing from contamination.[9]
Eye Protection Safety goggles or a full-face shield.Prevents eye contact from splashes or aerosols.[9][10]
Respiratory Protection A fitted N95 respirator or higher.Prevents inhalation of airborne particles, especially when handling powders.[5][10]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.[8]
Operational Plan for Handling

A systematic workflow must be followed to ensure the safe handling of this compound from receipt to disposal.

3.1. Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations within a certified primary containment unit (e.g., fume hood, glove box).[3]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • Handle the solid form with extreme care to avoid generating dust.[1][11]

  • Once in solution and in sealed vials, samples can be removed from the high-potency handling area for analysis.[3]

3.2. Spill Management:

  • In the event of a spill, immediately secure the area to prevent further spread and alert others.[9]

  • Wear full PPE, including respiratory protection, when cleaning up spills.[7][9] For spills larger than 10ml, respiratory protection is essential.[10]

  • Use a cytotoxic spill kit with absorbent materials to contain the spill.[9]

  • Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[9]

  • Decontaminate the spill area with an appropriate cleaning agent.[9]

Disposal Plan

Proper disposal of this compound and all associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All disposable PPE, cleaning materials, and handling equipment must be disposed of as cytotoxic waste.[9] This waste should be placed in clearly labeled, leak-proof containers.[3]

  • Empty Containers: Due to the high toxicity of this compound, the first three rinses of any empty container must be collected and disposed of as hazardous waste.[12] After thorough rinsing, the container's label should be defaced before disposal as solid waste.[12]

  • Unused Compound: Unused this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_post Post-Handling cluster_spill Spill Response start Start: Receive Compound don_ppe Don Full PPE start->don_ppe enter_area Enter Designated Handling Area don_ppe->enter_area prepare_containment Prepare Primary Containment (e.g., Fume Hood) enter_area->prepare_containment weigh_handle Weigh and Handle Compound prepare_containment->weigh_handle decontaminate_equipment Decontaminate Reusable Equipment weigh_handle->decontaminate_equipment Procedure Complete spill_event Spill Occurs weigh_handle->spill_event If Spill dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe exit_area Exit Handling Area doff_ppe->exit_area end End exit_area->end secure_area Secure Area spill_event->secure_area contain_spill Contain Spill with Kit secure_area->contain_spill clean_decontaminate Clean and Decontaminate contain_spill->clean_decontaminate dispose_spill_waste Dispose of Spill Waste clean_decontaminate->dispose_spill_waste dispose_spill_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.